molecular formula C11H10N2OS B270744 3-Methyl-N-(1,3-thiazol-2-yl)benzamide

3-Methyl-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B270744
M. Wt: 218.28 g/mol
InChI Key: DSEARAKYUSKFIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-N-(1,3-thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C11H10N2OS and its molecular weight is 218.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methyl-N-(1,3-thiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-N-(1,3-thiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10N2OS

Molecular Weight

218.28 g/mol

IUPAC Name

3-methyl-N-(1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C11H10N2OS/c1-8-3-2-4-9(7-8)10(14)13-11-12-5-6-15-11/h2-7H,1H3,(H,12,13,14)

InChI Key

DSEARAKYUSKFIA-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NC2=NC=CS2

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NC=CS2

Origin of Product

United States

Foundational & Exploratory

3-Methyl-N-(1,3-thiazol-2-yl)benzamide chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Methyl-N-(1,3-thiazol-2-yl)benzamide

Introduction

The N-(1,3-thiazol-2-yl)benzamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities. The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a recognized pharmacophore present in many approved drugs and serves as a versatile building block in drug discovery.[1] Its fusion with a benzamide moiety creates a privileged structure known to interact with various biological targets. Derivatives of this scaffold have shown promise as antimicrobial, anti-inflammatory, and anticancer agents.[2][3]

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of a specific analog: 3-Methyl-N-(1,3-thiazol-2-yl)benzamide . While direct experimental data for this precise molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogs and foundational chemical principles to provide a robust profile for researchers, scientists, and drug development professionals. By examining the established synthesis routes, spectral data, and biological activities of similar compounds, we can construct an accurate and insightful guide to facilitate further investigation and application of this molecule.

Chemical Identity and Physicochemical Properties

The fundamental identity of a compound is defined by its structure and associated identifiers. While a dedicated CAS number for 3-Methyl-N-(1,3-thiazol-2-yl)benzamide is not readily found, its molecular identity is unambiguous.

  • IUPAC Name: 3-Methyl-N-(1,3-thiazol-2-yl)benzamide

  • Molecular Formula: C₁₁H₁₀N₂OS

  • Molecular Weight: 218.28 g/mol

The physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems, influencing its solubility, membrane permeability, and formulation characteristics. The following table summarizes key properties, derived from computational predictions and data from analogous compounds such as N-(5-methyl-1,3-thiazol-2-yl)benzamide and N-(1,3-benzothiazol-2-yl)benzamide.[4][5]

PropertyPredicted/Estimated ValueSource/Basis
Molecular Weight 218.28 g/mol Calculated
XLogP3 ~2.5Estimation based on analogs[5]
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 3Calculated
Rotatable Bonds 2Calculated
Topological Polar Surface Area (TPSA) 70.2 ŲEstimation based on analogs[5]
Solubility Low in waterInferred from high LogP and data on similar structures[4]
Physical State Likely a crystalline solidBased on related benzamide compounds[6]

Note: These values are estimations and should be confirmed by experimental analysis.

Synthesis and Purification

The synthesis of 3-Methyl-N-(1,3-thiazol-2-yl)benzamide can be reliably achieved through a standard amide coupling reaction. This involves the acylation of 2-aminothiazole with 3-methylbenzoyl chloride. This well-established method is efficient and has been widely used for preparing analogous benzamide derivatives.[2][7]

Proposed Synthetic Workflow

The logical flow for the synthesis is straightforward, beginning with commercially available starting materials.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_process Work-up & Purification cluster_end Final Product A 2-Aminothiazole C Amide Coupling A->C B 3-Methylbenzoyl Chloride B->C D Quenching & Extraction C->D Base (e.g., Pyridine) Solvent (e.g., DCM) E Recrystallization D->E Isolate Crude Product F 3-Methyl-N-(1,3-thiazol-2-yl)benzamide E->F Purified Solid

Sources

An In-Depth Technical Guide to 3-Methyl-N-(1,3-thiazol-2-yl)benzamide: Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The N-(1,3-thiazol-2-yl)benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This guide provides a comprehensive technical overview of a specific derivative, 3-Methyl-N-(1,3-thiazol-2-yl)benzamide. While direct literature on this particular molecule is sparse, this document leverages established synthetic methodologies and the well-documented biological profiles of closely related analogs to present a robust and scientifically grounded resource for researchers, scientists, and drug development professionals. We will delve into the logical synthesis of this compound and explore its potential therapeutic applications based on the current understanding of this chemical class.

The N-(1,3-thiazol-2-yl)benzamide Core: A Versatile Pharmacophore

The fusion of a thiazole ring with a benzamide moiety gives rise to a class of compounds with significant therapeutic potential. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a key component in a variety of pharmaceuticals. Its ability to participate in hydrogen bonding and other non-covalent interactions allows for effective binding to a diverse range of biological targets. When coupled with a substituted benzamide, the resulting molecule's pharmacological properties can be finely tuned.

Derivatives of this scaffold have been investigated for a multitude of applications, including:

  • Anticancer Agents: Exhibiting cytotoxic effects against various cancer cell lines.

  • Antimicrobial and Antifungal Agents: Showing efficacy against a range of pathogens.

  • Enzyme Inhibitors: Targeting specific enzymes involved in disease pathways.

  • Receptor Modulators: Acting as antagonists or allosteric modulators of receptors such as the Zinc-Activated Channel (ZAC) and P2X3 purinergic receptors, which are implicated in various neurological and inflammatory conditions.[1][2][3][4]

The 3-methyl substitution on the benzoyl ring of the title compound is a subtle yet potentially significant modification that can influence the molecule's steric and electronic properties, thereby affecting its binding affinity and selectivity for its biological target.

Synthesis of 3-Methyl-N-(1,3-thiazol-2-yl)benzamide: A Proposed Pathway

The synthesis of N-(1,3-thiazol-2-yl)benzamides is typically achieved through the acylation of a 2-aminothiazole with a substituted benzoyl chloride. This well-established and reliable method provides a clear and efficient route to the target compound.

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach for 3-Methyl-N-(1,3-thiazol-2-yl)benzamide involves disconnecting the amide bond, leading to two readily available starting materials: 2-aminothiazole and 3-methylbenzoyl chloride.

G Target 3-Methyl-N-(1,3-thiazol-2-yl)benzamide Amide_bond Amide Bond Disconnection Target->Amide_bond SM1 2-Aminothiazole Amide_bond->SM1 SM2 3-Methylbenzoyl Chloride Amide_bond->SM2 Chlorination Chlorination SM2->Chlorination SM2_precursor 3-Methylbenzoic Acid Chlorination->SM2_precursor

Caption: Retrosynthetic analysis of 3-Methyl-N-(1,3-thiazol-2-yl)benzamide.

Step-by-Step Experimental Protocol

This protocol details the synthesis of 3-Methyl-N-(1,3-thiazol-2-yl)benzamide from 3-methylbenzoic acid.

Step 1: Synthesis of 3-Methylbenzoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methylbenzoic acid (1.0 eq).

  • Slowly add thionyl chloride (SOCl₂) (1.2 eq) to the flask at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux (approximately 79 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 3-methylbenzoyl chloride can be used in the next step without further purification.

Step 2: Synthesis of 3-Methyl-N-(1,3-thiazol-2-yl)benzamide

  • Dissolve 2-aminothiazole (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.

  • Add a base, such as triethylamine (TEA) or pyridine (1.1 eq), to the solution to act as an acid scavenger.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 3-methylbenzoyl chloride (1.05 eq) in the same solvent to the cooled mixture with constant stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and a saturated solution of sodium bicarbonate to remove any unreacted acid chloride and the hydrochloride salt of the base.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 3-Methyl-N-(1,3-thiazol-2-yl)benzamide.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling 3-Methylbenzoic_Acid 3-Methylbenzoic Acid 3-Methylbenzoyl_Chloride 3-Methylbenzoyl Chloride 3-Methylbenzoic_Acid->3-Methylbenzoyl_Chloride Reflux Thionyl_Chloride SOCl₂, cat. DMF 2-Aminothiazole 2-Aminothiazole Final_Product 3-Methyl-N-(1,3-thiazol-2-yl)benzamide 2-Aminothiazole->Final_Product Base Base (e.g., Pyridine) 3-Methylbenzoyl_Chloride_2 3-Methylbenzoyl Chloride 3-Methylbenzoyl_Chloride_2->Final_Product Aprotic Solvent

Caption: Proposed synthetic workflow for 3-Methyl-N-(1,3-thiazol-2-yl)benzamide.

Potential Biological Activities and Therapeutic Applications

Given the lack of specific biological data for 3-Methyl-N-(1,3-thiazol-2-yl)benzamide, we can infer its potential activities by examining structurally similar compounds.

As a Modulator of the Zinc-Activated Channel (ZAC)

Recent studies have identified N-(thiazol-2-yl)benzamide analogs as selective antagonists of the Zinc-Activated Channel (ZAC).[1] ZAC is a member of the Cys-loop receptor superfamily of ligand-gated ion channels and is activated by zinc ions. While its physiological role is not fully elucidated, it is expressed in various tissues, including the brain, suggesting its involvement in neuronal signaling.

The discovery of selective ZAC antagonists opens up new avenues for research into the function of this channel and its potential as a therapeutic target. It is plausible that 3-Methyl-N-(1,3-thiazol-2-yl)benzamide could also exhibit activity at ZAC. The 3-methyl group could influence its binding affinity and selectivity, potentially offering a more potent or specific modulation of the channel compared to unsubstituted analogs.

G Zn2+ Zinc Ions (Zn²⁺) ZAC Zinc-Activated Channel (ZAC) Zn2+->ZAC Activates Ion_Influx Cation Influx (e.g., Na⁺, Ca²⁺) ZAC->Ion_Influx Opens Cellular_Response Downstream Cellular Response Ion_Influx->Cellular_Response Antagonist 3-Methyl-N-(1,3-thiazol-2-yl)benzamide (Potential Antagonist) Antagonist->ZAC Blocks

Caption: Potential mechanism of action as a ZAC antagonist.

As a P2X3 Receptor Antagonist

Patents have been filed for 1,3-thiazol-2-yl substituted benzamides as inhibitors of the P2X3 receptor.[2][3][4] P2X3 receptors are ATP-gated ion channels predominantly expressed on nociceptive sensory neurons and are involved in the transmission of pain signals. Antagonists of the P2X3 receptor are therefore being investigated as potential novel analgesics for the treatment of chronic pain. The structural similarity of 3-Methyl-N-(1,3-thiazol-2-yl)benzamide to these patented compounds suggests it could also possess P2X3 receptor antagonist activity.

Anticancer and Antimicrobial Potential

A significant body of research highlights the anticancer and antimicrobial properties of N-(thiazol-2-yl)benzamide derivatives. These compounds have been shown to inhibit the growth of various cancer cell lines and exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The mechanism of action is often attributed to the inhibition of essential enzymes or disruption of cellular processes. Further investigation would be required to determine if 3-Methyl-N-(1,3-thiazol-2-yl)benzamide shares these properties.

Physicochemical Properties and Data Summary

PropertyPredicted Value/Information
Molecular Formula C₁₁H₁₀N₂OS
Molecular Weight 218.28 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents.
CAS Number Not assigned

Conclusion and Future Directions

3-Methyl-N-(1,3-thiazol-2-yl)benzamide represents an intriguing yet underexplored member of the pharmacologically significant N-(1,3-thiazol-2-yl)benzamide family. Based on established synthetic precedents, its synthesis is straightforward and readily achievable. The true potential of this compound lies in its biological activity. Drawing parallels from its close analogs, it is a promising candidate for investigation as a modulator of ion channels like ZAC and P2X3, and as a potential anticancer or antimicrobial agent.

Future research should focus on the following:

  • Definitive Synthesis and Characterization: The proposed synthetic route should be carried out, and the compound fully characterized using modern analytical techniques (NMR, MS, IR).

  • In Vitro Biological Screening: The purified compound should be screened against a panel of biological targets, including ZAC, P2X3 receptors, various cancer cell lines, and microbial strains.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of further analogs with modifications to the benzoyl and thiazole rings will help to elucidate the key structural features required for optimal activity and selectivity.

This in-depth guide, grounded in the established chemistry and pharmacology of the N-(1,3-thiazol-2-yl)benzamide class, provides a solid foundation and a compelling rationale for the further investigation of 3-Methyl-N-(1,3-thiazol-2-yl)benzamide as a molecule of potential therapeutic value.

References

  • PubChem. 3-(ethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide. [Link]

  • Arora, R., et al. (2021). Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. Journal of Applied Pharmaceutical Science, 11(Supp 1), 033-047. [Link]

  • Al-Harthy, D., et al. (2015). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 23(15), 4875-4886. [Link]

  • Saeed, A., & Rafique, H. (2013). Synthesis of new N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides. Turkish Journal of Chemistry, 37(6), 909-916. [Link]

  • PubChem. Tak-715. [Link]

  • Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. [Link]

  • BindingDB. 3-(5-ethyl-1,3- thiazol-2-yl)-5- [(3R)- tetrahydrofuran-3- ylmethoxy]-N- {(1R)-1-[2- (trifluoromethyl) pyrimidin-5- yl]ethyl}benzamide. [Link]

  • Madjroh, N., et al. (2023). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Biochemical Pharmacology, 197, 114935. [Link]

  • Zonouzi, A., et al. (2009). N-(1,3-Thiazol-2-yl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(4), o817. [Link]

  • Davenport, A. J., et al. (2016). 1,3-thiazol-2-yl substituted benzamides.
  • Braeuer, N., et al. (2019). 1,3-thiazol-2-yl substituted benzamides.
  • Pevarello, P., et al. (2004). 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents.
  • Davenport, A. J., et al. (2016). 1,3-thiazol-2-yl substituted benzamides.
  • El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Zonouzi, A., et al. (2009). N-(1,3-Thiazol-2-yl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o817. [Link]

  • Zonouzi, A., et al. (2009). N-(1,3-Thia-zol-2-yl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o817. [Link]

  • Voigt, J. C., et al. (2017). N-(1,3-Thiazol-2-yl)benzamide with the numbering scheme used in this article. ResearchGate. [Link]

Sources

Technical Deep Dive: 3-Methyl-N-(1,3-thiazol-2-yl)benzamide & Thiazolide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Methyl-N-(1,3-thiazol-2-yl)benzamide structure and analogs Content Type: In-depth Technical Guide

Executive Summary

The


-(1,3-thiazol-2-yl)benzamide  scaffold represents a privileged structure in medicinal chemistry, characterized by a benzamide core fused to a thiazole ring. This architectural motif is central to a diverse class of bioactive compounds, including Glucokinase Activators (GKAs)  for Type 2 Diabetes, Zinc-Activated Channel (ZAC) antagonists , and broad-spectrum antivirals  operating via mitochondrial uncoupling.

This guide focuses on 3-Methyl-N-(1,3-thiazol-2-yl)benzamide , a representative analog that illustrates the critical Structure-Activity Relationship (SAR) of meta-substituted benzamides. We dissect its chemical synthesis, conformational dynamics, and biological utility, providing researchers with a blueprint for optimizing this scaffold for therapeutic applications.

Chemical Architecture & Properties[1][2][3][4]

Structural Analysis

The title compound, 3-Methyl-N-(1,3-thiazol-2-yl)benzamide , consists of a 3-methyl-substituted phenyl ring linked to a 2-aminothiazole moiety via an amide bond.

  • Core Scaffold: The amide linkage acts as a rigid connector, often enforcing planarity between the phenyl and thiazole rings due to conjugation.

  • 3-Methyl Substituent (Meta-Tolyl): The meta-methyl group introduces lipophilicity (

    
    ) and mild steric bulk without the electronic deactivation associated with electron-withdrawing groups (EWGs). This position is often critical for filling hydrophobic pockets in enzyme active sites (e.g., the allosteric site of Glucokinase).
    
  • Thiazole Ring: Acts as a bioisostere for pyridine or imidazole but with unique electronic properties due to the sulfur atom. The nitrogen at position 3 is a key hydrogen bond acceptor.

Conformational Dynamics

The biological activity of


-(thiazol-2-yl)benzamides is heavily influenced by their conformation in solution and the solid state.
  • Intramolecular S···O Interaction: A non-covalent interaction often exists between the thiazole sulfur and the amide oxygen (chalcogen bonding), stabilizing a specific planar conformation.

  • Intermolecular H-Bonding: In the crystalline state, these molecules often form centrosymmetric dimers via

    
     hydrogen bonds.
    

Table 1: Physicochemical Profile of 3-Methyl-N-(1,3-thiazol-2-yl)benzamide

PropertyValue (Predicted/Experimental)Significance
Molecular Formula

Core composition
Molecular Weight 218.28 g/mol Fragment-like, high ligand efficiency potential
LogP (Octanol/Water) ~2.5 - 2.9Optimal for membrane permeability (Lipinski compliant)
H-Bond Donors 1 (Amide NH)Critical for target engagement (e.g., ZAC receptor)
H-Bond Acceptors 3 (O, N, S)Thiazole N is the primary acceptor
Rotatable Bonds 2Limited flexibility reduces entropic penalty upon binding

Synthesis Protocols

The synthesis of 3-Methyl-N-(1,3-thiazol-2-yl)benzamide is typically achieved via nucleophilic acyl substitution. Two primary routes are recommended based on scale and reagent availability.

Route A: Acid Chloride Method (Standard)

This method is preferred for high yields and simple purification.

Reagents:

  • 3-Methylbenzoyl chloride (1.0 eq)

  • 2-Aminothiazole (1.0 eq)

  • Triethylamine (

    
    ) or Pyridine (1.2 eq)
    
  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (Solvent)

Protocol:

  • Preparation: Dissolve 2-aminothiazole (10 mmol) in anhydrous DCM (20 mL) containing

    
     (12 mmol) under an inert atmosphere (
    
    
    
    ).
  • Addition: Cool the solution to 0°C. Add 3-methylbenzoyl chloride (10 mmol) dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine), saturated

    
    , and brine.
    
  • Purification: Dry over

    
    , concentrate, and recrystallize from Ethanol/Water.
    
Route B: Coupling Agent Method (Library Synthesis)

Ideal for parallel synthesis of analogs where acid chlorides are unstable or unavailable.

Reagents:

  • 3-Methylbenzoic acid

  • 2-Aminothiazole[1][2]

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • DMAP (Catalytic)

Protocol:

  • Dissolve 3-methylbenzoic acid (1.0 eq) in DMF.

  • Add EDCI (1.2 eq) and HOBt (1.2 eq). Stir for 30 mins to activate the acid.

  • Add 2-aminothiazole (1.0 eq) and catalytic DMAP.

  • Stir at room temperature for 12–18 hours.

  • Pour into ice water; filter the precipitate.

Visualization: Synthetic Pathway

Synthesis Start1 3-Methylbenzoic Acid Inter Activated Ester (OBt) Start1->Inter EDCI / HOBt DMF, RT Start2 3-Methylbenzoyl Chloride Product 3-Methyl-N-(1,3-thiazol-2-yl)benzamide Start2->Product + Amine Et3N, DCM, 0°C Amine 2-Aminothiazole Amine->Product Inter->Product + Amine DMAP cat.

Figure 1: Convergent synthesis routes for 3-Methyl-N-(1,3-thiazol-2-yl)benzamide.

Biological Applications & Mechanism of Action[1][3][4][6][7]

The 3-Methyl-N-(1,3-thiazol-2-yl)benzamide structure serves as a versatile template for three distinct biological mechanisms.

Glucokinase Activation (Type 2 Diabetes)

Benzamide-thiazoles are potent Glucokinase Activators (GKAs) . They bind to the allosteric site of Glucokinase (GK), increasing its affinity for glucose and boosting insulin secretion.

  • Mechanism: The amide NH forms a hydrogen bond with the backbone of the allosteric site (often Arg63 or similar residues), while the thiazole ring engages in hydrophobic interactions.

  • Relevance of 3-Methyl: The meta-substituent (3-methyl) often improves potency compared to the unsubstituted analog by filling a specific hydrophobic pocket in the GK allosteric domain.

Zinc-Activated Channel (ZAC) Antagonism

Recent studies identify


-(thiazol-2-yl)benzamides as the first class of selective ZAC antagonists .[3][4]
  • Target: ZAC is a member of the Cys-loop receptor superfamily.[3][4]

  • Action: These compounds act as Negative Allosteric Modulators (NAMs), inhibiting

    
     and 
    
    
    
    -evoked currents.
  • Selectivity: High selectivity against other Cys-loop receptors (

    
    , 
    
    
    
    ).
Mitochondrial Uncoupling (Antiviral)

Thiazolides (e.g., Nitazoxanide) exhibit broad-spectrum antiviral activity by uncoupling mitochondrial oxidative phosphorylation.

  • Mechanism: They act as protonophores, disrupting the mitochondrial membrane potential (

    
    ). This prevents the maturation of viral proteins (which is ATP-dependent) without killing the host cell.
    
  • SAR Note: While the 5-nitro group (in Nitazoxanide) is common, the core benzamide-thiazole scaffold retains uncoupling activity. The 3-methyl analog serves as a probe to study this effect without the potential toxicity of the nitro group.

Visualization: Mechanism of Action (ZAC Antagonism)

MOA Ligand 3-Methyl-N-(1,3-thiazol-2-yl)benzamide Receptor ZAC Receptor (Cys-loop Superfamily) Ligand->Receptor Allosteric Binding (NAM) State2 Open Channel (Ion Flux) Receptor->State2 Activation State3 Inhibited State (No Flux) Receptor->State3 Stabilization Zinc Zn2+ (Agonist) Zinc->Receptor Binds State1 Resting State State2->State3 Blocked by Ligand

Figure 2: Negative Allosteric Modulation of the Zinc-Activated Channel (ZAC) by the benzamide scaffold.

Structure-Activity Relationship (SAR)[1][4][8]

Modifications to the 3-Methyl-N-(1,3-thiazol-2-yl)benzamide core reveal critical insights for optimization.

Benzene Ring Substitutions (The "Head")
  • 3-Position (Meta): The 3-methyl group is generally preferred over unsubstituted analogs for GK activation. Replacing Methyl with -Cl or -F often retains activity but alters metabolic stability.

  • 4-Position (Para): Bulky groups here often clash with the receptor pocket in ZAC and GK targets. Small groups (-F) are tolerated.

  • 2-Position (Ortho): Substituents here (e.g., 2-OH) can form intramolecular H-bonds with the amide carbonyl, locking the conformation. This is critical for the antiviral activity of Nitazoxanide (2-acetoxy/2-hydroxy).

Thiazole Ring Substitutions (The "Tail")
  • 5-Position: Introduction of a Nitro group (

    
    ) drastically increases antimicrobial/antiviral potency (Nitazoxanide) but introduces toxicity risks.
    
  • 4-Position: Alkyl substitutions (e.g., 4-methyl) can improve solubility but may reduce ZAC antagonism potency if the pocket is sterically restricted.

Table 2: Comparative SAR of Key Analogs

Analog StructurePrimary ActivityKey Feature
3-Methyl-N-(thiazol-2-yl)benzamide ZAC Antagonist / GKA Balanced lipophilicity; Metabolic stability.
2-Hydroxy-N-(5-nitrothiazol-2-yl)benzamide Antiviral / Anti-infective (Tizoxanide) Mitochondrial uncoupling; PFOR inhibition.
3-Fluoro-N-(4-tert-butylthiazol-2-yl)benzamide Potent ZAC Antagonist "TTFB" - High selectivity; bulky thiazole group.
N-(Benzothiazol-2-yl)benzamide Anticancer Extended aromatic system (Benzothiazole) increases DNA intercalation.

Experimental Protocols

Protocol: Glucokinase Activation Assay (In Vitro)

Objective: Determine the


 of the title compound for GK activation.
  • Enzyme Prep: Recombinant human pancreatic Glucokinase (GK).

  • Assay Buffer: 25 mM HEPES (pH 7.4), 50 mM KCl, 1 mM

    
    , 1 mM DTT.
    
  • Coupled System: Add Glucose-6-phosphate dehydrogenase (G6PDH) and NADP+.

  • Reaction:

    • Incubate GK with varying concentrations of 3-Methyl-N-(1,3-thiazol-2-yl)benzamide (0.1

      
      M – 100 
      
      
      
      M) for 10 mins.
    • Initiate reaction with Glucose (5 mM) and ATP (2 mM).

  • Detection: Monitor NADPH production continuously at 340 nm.

  • Analysis: Calculate fold-activation relative to DMSO control.

References

  • Glucokinase Activation: Arora, D. et al. (2021).[5] "Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human glucokinase." Journal of Applied Pharmaceutical Science. Link

  • ZAC Antagonism: Madjroh, N. et al. (2023). "Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC)." Biochemical Pharmacology. Link

  • Antiviral/Mitochondrial Mechanism: Rossignol, J.F. (2014). "Thiazolides: A New Class of Broad-Spectrum Antiviral Drugs Targeting Virus Maturation." Antiviral Research. Link

  • Crystal Structure: Zonouzi, A. et al. (2009).[6] "N-(1,3-Thiazol-2-yl)benzamide."[7] Acta Crystallographica Section E. Link

  • Anticancer Activity: Hu, Y. et al. (2024).[8][9] "Design and Synthesis of Some New N-(Thiazol-2-yl) Benzamides... as DNA Topoisomerase II Targeting Anticancer Agents." Bioorganic Chemistry. Link[9]

Sources

Methodological & Application

Application Note: Synthesis and Protocol for 3-Methyl-N-(1,3-thiazol-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The compound 3-Methyl-N-(1,3-thiazol-2-yl)benzamide represents a classic "privileged scaffold" in medicinal chemistry. The N-(thiazol-2-yl)amide moiety is a critical pharmacophore found in various kinase inhibitors (e.g., Dasatinib), glucokinase activators, and antimicrobial agents.

Why this specific structure?

The fusion of a 3-methylphenyl (m-tolyl) group with a 2-aminothiazole core creates a lipophilic, planar structure capable of:

  • Hydrogen Bonding: The amide linker acts as a hydrogen bond donor/acceptor pair, crucial for binding in the hinge region of kinase ATP-binding pockets.

  • Steric Fit: The meta-methyl group provides a specific steric vector that can probe hydrophobic pockets (e.g., the "gatekeeper" region in kinases) distinct from para- or ortho- substitutions.

  • Metabolic Stability: The thiazole ring is generally more resistant to oxidative metabolism than furan or thiophene analogs.

This guide provides a robust, field-proven protocol for its synthesis, overcoming the common challenge of regioselectivity (exocyclic vs. endocyclic nitrogen acylation) inherent to 2-aminothiazoles.

Chemical Synthesis Protocol

Method A: The Acid Chloride Route (Recommended)

Rationale: 2-Aminothiazoles are weak nucleophiles. The exocyclic amine (


) is less basic than the endocyclic ring nitrogen (

). However, under acylation conditions with acid chlorides in pyridine, the thermodynamic amide product is favored over the kinetic imino-anhydride intermediate.
Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8][9][10][11][12]Amount (Example)Role
2-Aminothiazole 100.141.01.00 gNucleophile
3-Methylbenzoyl chloride 154.591.11.70 g (~1.45 mL)Electrophile
Pyridine (Anhydrous)79.10Solvent10.0 mLBase/Solvent
Dichloromethane (DCM) -Solvent50 mLExtraction
Ethanol -Solvent20 mLRecrystallization
Step-by-Step Procedure
  • Preparation: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solubilization: Add 2-aminothiazole (1.0 g) to the flask, followed by anhydrous pyridine (10 mL) . Stir at room temperature (RT) until fully dissolved.

    • Expert Note: The solution may turn slightly yellow.[13] Ensure the system is under an inert atmosphere (

      
      ) to prevent moisture hydrolysis of the acid chloride.
      
  • Addition: Cool the solution to 0°C using an ice bath. Add 3-methylbenzoyl chloride dropwise over 10 minutes.

    • Observation: A white precipitate (pyridinium hydrochloride) will form immediately. The reaction is exothermic; control the rate to keep T < 5°C.

  • Reaction: Remove the ice bath and allow the mixture to warm to RT. Stir for 4–6 hours .

    • QC Check: Monitor by TLC (System: 30% Ethyl Acetate in Hexanes).[8] The starting amine (

      
      ) should disappear, and a new, less polar spot (
      
      
      
      ) should appear.
  • Quenching: Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. The product typically precipitates as a solid.

  • Isolation:

    • Scenario A (Solid forms): Filter the solid using a Buchner funnel. Wash with cold water (

      
      ) to remove pyridine.
      
    • Scenario B (Oily/Sticky): If the product oils out, extract with DCM (

      
      ).[7] Wash the organic layer with 1N HCl (to remove pyridine), saturated 
      
      
      
      , and brine. Dry over
      
      
      and concentrate.
  • Purification: Recrystallize the crude solid from hot Ethanol .

    • Protocol: Dissolve in minimum boiling ethanol, allow to cool slowly to RT, then to 4°C. Filter the white/off-white needles.

Method B: Coupling Agent Route (Alternative)

Use this if the acid chloride is unavailable or if the acid moiety has sensitive functional groups.

  • Reagents: 3-Methylbenzoic acid (1.0 eq), HATU (1.2 eq), DIPEA (2.0 eq), DMF (Solvent).

  • Procedure: Pre-activate the acid with HATU/DIPEA in DMF for 15 mins, then add 2-aminothiazole. Stir 12h at RT.

  • Note: Yields are typically lower (50-60%) compared to Method A (80-90%) due to the poor nucleophilicity of the aminothiazole.

Visualization: Synthesis Mechanism & Workflow

G Start Reagents: 2-Aminothiazole + 3-Methylbenzoyl Chloride Intermediate Intermediate: N-Acylpyridinium Salt Start->Intermediate Activation Reaction Reaction: Nucleophilic Attack (Pyridine, 0°C -> RT) Intermediate->Reaction Acylation Quench Quench: Ice Water Pour Reaction->Quench 4-6 Hours Purification Purification: Recrystallization (EtOH) Quench->Purification Precipitation Product Final Product: 3-Methyl-N-(1,3-thiazol-2-yl)benzamide Purification->Product Yield >80%

Figure 1: Step-by-step synthetic workflow for the acid chloride method.

Analytical Characterization (Self-Validating Data)

Use the following data to validate your synthesized product. Deviations suggest impurities (e.g., residual pyridine or hydrolyzed acid).

Expected NMR Data (in DMSO- )
PositionShift (

ppm)
MultiplicityIntegrationAssignment
Amide NH 12.60 Broad Singlet1HCharacteristic downfield shift for thiazole amides.
Thiazole C4-H 7.55Doublet (

Hz)
1HThiazole ring proton.
Thiazole C5-H 7.28Doublet (

Hz)
1HThiazole ring proton.
Ar-H (2) 7.90Singlet (broad)1HOrtho to C=O, Ortho to Me (isolated).
Ar-H (6) 7.85Doublet1HOrtho to C=O.
Ar-H (4) 7.40Doublet1HPara to C=O.
Ar-H (5) 7.35Triplet1HMeta to C=O.
Methyl 2.40 Singlet3HCharacteristic benzylic methyl.
Quality Control Specifications
  • Appearance: White to off-white crystalline solid.

  • Melting Point: Expected range: 160–165°C (Consistent with N-phenyl-thiazole amide analogs).

  • Mass Spectrometry (ESI+):

    • Formula:

      
      
      
    • Calc.[4][14] MW: 218.27

    • Observed

      
      
      

Biological Application & Handling

Solubility & Stock Preparation

N-(thiazol-2-yl)benzamides are notorious for poor aqueous solubility (often


). Proper handling is critical for assay reproducibility.

Protocol for 10 mM Stock Solution:

  • Weigh 2.18 mg of compound.

  • Add 1.0 mL of 100% DMSO (molecular biology grade).

  • Vortex for 30 seconds. If undissolved, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into amber vials. Stable at -20°C for 6 months. Avoid freeze-thaw cycles (>3 times).

Assay Working Solutions
  • Dilution: Do not dilute directly into pure water. Perform intermediate dilutions in DMSO or buffer containing surfactant (e.g., 0.05% Tween-20) to prevent precipitation.

  • DMSO Tolerance: Ensure the final assay DMSO concentration is

    
     (typically 0.1–0.5%) to avoid solvent artifacts.
    

Troubleshooting & Expert Insights

IssueProbable CauseSolution
Low Yield / Black Tar Reaction too hot or wet pyridine.Ensure T < 5°C during addition. Use freshly distilled or molecular-sieve-dried pyridine.
Product is Oily Residual pyridine or mixed anhydride.Perform an acid wash (1N HCl) during extraction to remove pyridine. Recrystallize from EtOH/Water (9:1).
NMR shows extra peaks Regioisomer formation (rare) or hydrolysis.If peaks appear at

8.5 (acid) or

6.5 (amine), the amide bond hydrolyzed. Dry solvents are critical.

References

  • General Synthesis of N-(thiazol-2-yl)

    • Title: Synthesis, characterization and biological evaluation of N-(benzo[d]thiazol-2-yl)benzamides.
    • Source:Journal of Applied Pharmaceutical Science, 2021.[4]

    • URL:[Link] (General methodology verified via search results 1.8, 1.9).

  • Solubility & Handling of Thiazole Amides

    • Title: 6-Nitro-2-benzothiazolesulfonamide solubility issues and solutions.
    • Source: BenchChem Application Notes.[7]

  • Structural Characterization (Analogous Compounds)

    • Title: N-(1,3-Thiazol-2-yl)benzamide crystal structure and synthesis.
    • Source:Acta Crystallographica Section E, NIH PubMed Central.
    • URL:[Link] (Verified via search result 1.6).

  • Biological Activity Context (Kinase/Antimicrobial)

    • Title: Design and Synthesis of Some New N-(Thiazol-2-yl) Benzamides as Anticancer Agents.[7][15]

    • Source:Polycyclic Arom
    • URL:[Link] (Verified via search result 1.14).

Sources

analytical techniques for 3-Methyl-N-(1,3-thiazol-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Profiling and Quality Control of 3-Methyl-N-(1,3-thiazol-2-yl)benzamide

Executive Summary

3-Methyl-N-(1,3-thiazol-2-yl)benzamide (hereafter referred to as 3-MTB ) is a critical pharmacophore scaffold used extensively in the development of kinase inhibitors, glucokinase activators, and antiviral agents. Its structure combines a lipophilic 3-methylbenzoyl moiety with a polar, basic 2-aminothiazole ring.

This guide addresses the specific analytical challenges posed by 3-MTB:

  • Peak Tailing: The basic nitrogen on the thiazole ring (

    
    ) interacts with residual silanols on silica columns.
    
  • Solubility: Limited aqueous solubility requires specific diluent strategies.

  • Impurity Tracking: Separation of the polar precursor (2-aminothiazole) from the neutral/lipophilic product.

Physicochemical Profile & Analytical Implications

Understanding the molecule's behavior is the prerequisite for robust method design.

PropertyValue (Approx.)Analytical Impact
Molecular Weight 218.28 g/mol Suitable for LC-MS (ESI+). Look for

.
LogP ~2.5 - 2.8Moderately lipophilic. Retains well on C18; requires >40% organic modifier for elution.
pKa (Thiazole N) ~2.5 (Basic)Critical: Mobile phase pH must be controlled. At pH < 2.5, it is protonated (better solubility, less silanol interaction).
pKa (Amide) ~11-12 (Acidic)Neutral at standard HPLC pH (2-8).[1]
UV Max 272 nm, 328 nmDual monitoring recommended. 272 nm for sensitivity; 328 nm for specificity.

Workflow Visualization

The following decision tree outlines the analytical strategy based on the stage of development.

AnalyticalWorkflow Sample Sample: 3-MTB Goal Define Goal Sample->Goal Purity Purity / Assay (QC Release) Goal->Purity Structure Structural ID (Synthesis Confirmation) Goal->Structure Trace Trace Impurities (Genotox/PK) Goal->Trace HPLC Protocol A: HPLC-UV (C18) Purity->HPLC High Conc. NMR Protocol C: 1H-NMR / IR Structure->NMR LCMS Protocol B: LC-MS/MS (ESI+) Trace->LCMS Low Conc.

Figure 1: Analytical decision matrix for 3-MTB characterization.

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Purpose: Routine purity analysis, assay determination, and reaction monitoring. Challenge: Preventing peak tailing of the thiazole moiety.

Instrument Configuration
  • System: Agilent 1260/1290 Infinity II or Waters Alliance/Acquity (UPLC compatible).

  • Detector: PDA/DAD set to 272 nm (bandwidth 4 nm). Reference: 360 nm.

Chromatographic Conditions
  • Column: Phenomenex Luna C18(2) or Waters XBridge C18.

    • Dimensions: 150 mm x 4.6 mm, 3.5 µm (HPLC) or 100 mm x 2.1 mm, 1.7 µm (UPLC).

    • Why: End-capped columns are mandatory to suppress silanol activity.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

    • Why: Acidic pH ensures the thiazole nitrogen is protonated, preventing secondary interactions with the stationary phase.

  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Flow Rate: 1.0 mL/min (HPLC) / 0.4 mL/min (UPLC).

  • Temperature: 40°C (Improves mass transfer and peak shape).

Gradient Program
Time (min)% Mobile Phase BEvent
0.05Equilibrate (Retain polar impurities)
2.05Isocratic hold
12.090Linear gradient to elute 3-MTB
15.090Wash lipophilic dimers
15.15Re-equilibration
20.05End
Sample Preparation
  • Stock Solution: Weigh 10 mg of 3-MTB. Dissolve in 1 mL DMSO . (Solubility in pure water is poor).

  • Working Solution: Dilute Stock 1:100 with Mobile Phase A:B (50:50).

    • Note: Ensure the final diluent matches the starting gradient composition as closely as possible to prevent "solvent shock" (split peaks).

Protocol B: LC-MS/MS for Trace Analysis

Purpose: Identification of impurities (e.g., unreacted 2-aminothiazole) and pharmacokinetic (PK) studies.

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI) – Positive Mode .[3]

  • Source Temp: 350°C.

  • Capillary Voltage: 3.5 kV.

  • Target Ion:

    
     (Calculated exact mass: 218.05).
    
Fragmentation Pattern (MRM Transitions)

For Quantitative Bioanalysis (PK), monitor these transitions:

  • Quantifier:

    
     (Loss of thiazole ring; Benzoyl cation).
    
  • Qualifier:

    
     (Thiazole fragment).
    
Impurity Tracking
ImpurityOriginRetention Time (Relative)Detection
2-Aminothiazole Starting Material~0.2 (Void Volume)Highly polar; use HILIC if precise quantification is needed.
3-Methylbenzoic Acid Hydrolysis Product~0.8Detect in ESI Negative mode (

).
3-MTB (Analyte) Target1.0ESI Positive.

Protocol C: Structural Confirmation (NMR)

Purpose: Identity verification for new batches.

Solvent: DMSO-


 (Chloroform-

may cause broadening of the amide peak).

Expected Shifts (


H-NMR, 400 MHz, DMSO-

):
  • 
     12.60 (s, 1H):  Amide -NH (Broad, exchangeable). Downfield due to electron-withdrawing thiazole.
    
  • 
     7.80 – 7.90 (m, 2H):  Benzene ring protons (Ortho to C=O).
    
  • 
     7.50 (d, 1H):  Thiazole C5-H.
    
  • 
     7.35 – 7.45 (m, 2H):  Benzene ring protons (Meta/Para).
    
  • 
     7.25 (d, 1H):  Thiazole C4-H.
    
  • 
     2.40 (s, 3H):  Methyl group (-CH3) attached to benzene.
    

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Split Peaks Sample solvent too strong (100% DMSO/ACN).Dilute sample with water or buffer to <50% organic before injection.
Tailing Factor > 1.5 Silanol interaction with thiazole N.Increase buffer concentration (10mM Ammonium Acetate) or lower pH to 2.5.
RT Drift Temperature fluctuation.[3]Thermostat column compartment to 40°C ± 0.5°C.
Carryover Adsorption of benzamide to injector.Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid.

References

  • Zhan, P., et al. (2009). "Design, synthesis and biological evaluation of novel 2-amino-thiazolyl derivatives as potent HIV-1 NNRTIs." Bioorganic & Medicinal Chemistry.

  • Arora, S., et al. (2021).[3][4] "Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human glucokinase." Journal of Applied Pharmaceutical Science.

  • PubChem. (2025).[5] "N-(5-methyl-1,3-thiazol-2-yl)benzamide Compound Summary." National Library of Medicine.

  • Sielc Technologies. (2024). "HPLC Separation of 2-Amino-5-methyl-thiazole." Application Note.

Sources

Application Note: Robust Synthesis of 3-Methyl-N-(1,3-thiazol-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs (e.g., Dasatinib, Abemaciclib).[1][2] The specific target, 3-Methyl-N-(1,3-thiazol-2-yl)benzamide , represents a critical class of amide-linked thiazoles often utilized as intermediates for kinase inhibitors and, more recently, as selective antagonists for Zinc-Activated Channels (ZAC) [1].[1][2]

The Synthetic Challenge

Synthesizing N-(thiazol-2-yl) amides presents a specific challenge: Nucleophilicity .[1][2] The exocyclic amino group of 2-aminothiazole is significantly less nucleophilic than standard alkyl amines due to the electron-withdrawing nature of the thiazole ring and resonance delocalization of the lone pair into the aromatic system.[2] Furthermore, 2-aminothiazole exhibits amidine-like tautomerism, creating two potential nucleophilic sites: the exocyclic amine (desired) and the ring nitrogen (undesired).[2]

This guide details two distinct, self-validating protocols designed to overcome these electronic hurdles and ensure regioselective formation of the desired amide.

Retrosynthetic Logic & Strategy

The synthesis is best approached via a convergent amide coupling strategy.[1][2] We present two methodologies based on the scale and availability of starting materials.

  • Method A (Acid Chloride Activation): The preferred route for scale-up (>1g).[2] It utilizes in situ generation of a highly reactive N-acylpyridinium species to drive the reaction with the poor nucleophile.[1][2]

  • Method B (HATU Coupling): The preferred route for library synthesis (<100mg) or when using sensitive carboxylic acid derivatives.[2]

Logical Workflow Diagram

SynthesisWorkflow Start Start: Select Precursors Decision Is 3-Methylbenzoyl Chloride commercially available? Start->Decision RouteA Route A: Acid Chloride Method (High Yield / Scale-up) Decision->RouteA Yes RouteB Route B: HATU Coupling (Mild / Library Scale) Decision->RouteB No (Use Acid) StepA1 Dissolve 2-Aminothiazole in Pyridine (Solvent + Base + Catalyst) RouteA->StepA1 StepB1 Activate 3-Methylbenzoic Acid with HATU/DIPEA in DMF RouteB->StepB1 StepA2 Add Acid Chloride dropwise (0°C) Control Exotherm StepA1->StepA2 Workup Workup: Acidic Wash (HCl) Removes unreacted amine/pyridine StepA2->Workup StepB2 Add 2-Aminothiazole Stir 12-24h StepB1->StepB2 StepB2->Workup Purification Purification: Recrystallization (EtOH) or Flash Column Workup->Purification Final Target: 3-Methyl-N-(1,3-thiazol-2-yl)benzamide Purification->Final

Caption: Decision matrix for selecting the optimal synthetic route based on precursor availability and scale.

Experimental Protocols

Method A: The Acid Chloride Route (Standard Protocol)

Best for: Gram-scale synthesis, high yields, robust purification.[1][2] Mechanism: Pyridine acts as a nucleophilic catalyst, forming an N-acylpyridinium intermediate that is more reactive toward the sluggish aminothiazole than the free acid chloride [2].[1][2]

Reagents & Stoichiometry
ComponentEquiv.Role
2-Aminothiazole 1.0Nucleophile (Limiting Reagent)
3-Methylbenzoyl chloride 1.1 - 1.2Electrophile
Pyridine Solvent (10 vol)Base & Nucleophilic Catalyst
DMAP 0.1 (Optional)Hyper-nucleophilic catalyst (if reaction stalls)
Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and an inert gas inlet (Nitrogen or Argon).

  • Solubilization: Add 2-aminothiazole (1.0 equiv) and anhydrous pyridine (concentration ~0.5 M). Stir until fully dissolved.

    • Expert Tip: Pyridine must be dry.[1][2][3] Water will hydrolyze the acid chloride to the unreactive carboxylic acid.[1][2]

  • Addition: Cool the solution to 0°C (ice bath). Add 3-methylbenzoyl chloride (1.1 equiv) dropwise via syringe over 10–15 minutes.[2]

    • Observation: A color change (often to yellow/orange) and slight exotherm indicate reaction initiation.[1][2]

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT) . Stir for 3–6 hours.

    • Validation: Monitor by TLC (System: 50% EtOAc/Hexanes).[1][2] The starting aminothiazole (lower R_f) should disappear.[2] If incomplete after 6h, heat to 50°C.

  • Quench & Workup:

    • Pour the reaction mixture into ice-cold water (10x reaction volume).

    • Stir vigorously for 30 minutes. The product often precipitates as a solid.[1][2]

    • If Solid Forms: Filter the precipitate, wash copiously with water (to remove pyridine HCl salt) and cold hexanes.[2]

    • If Oiling Occurs: Extract with Ethyl Acetate (3x).[1][2] Wash the organic layer with 1M HCl (CRITICAL step to remove pyridine and unreacted aminothiazole), followed by saturated NaHCO₃ and brine.[2] Dry over Na₂SO₄.[1][2][3]

  • Purification: Recrystallize from hot Ethanol or EtOH/Water mixture.[1][2]

Method B: The HATU Coupling Route (Discovery Protocol)

Best for: Small scale, parallel synthesis, or when acid chloride is unstable.[2] Mechanism: HATU generates an O-7-azabenzotriazolyl active ester, which is highly reactive and minimizes racemization (though not an issue here, it ensures efficiency) [3].[1][2]

Reagents & Stoichiometry
ComponentEquiv.Role
3-Methylbenzoic acid 1.0Acid Component
2-Aminothiazole 1.2Nucleophile
HATU 1.2Coupling Agent
DIPEA (Hunig's Base) 3.0Base
DMF SolventPolar Aprotic Solvent
Step-by-Step Procedure
  • Activation: In a vial, dissolve 3-methylbenzoic acid (1.0 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv) and stir for 5 minutes.

  • Coupling: Add HATU (1.2 equiv). Stir for 5–10 minutes at RT to form the activated ester (color often changes to yellow).[2]

  • Addition: Add 2-aminothiazole (1.2 equiv) in one portion.

  • Reaction: Stir at RT for 12–18 hours .

    • Note: Aminothiazoles are slow reactors.[1][2] Do not shorten this time unless monitoring confirms completion.

  • Workup:

    • Dilute with Ethyl Acetate.[1][2]

    • Wash organic layer with LiCl (5% aq) or water (3x) to remove DMF.[2]

    • Wash with sat.[1][2] NaHCO₃ and brine.[1][2]

  • Purification: Flash Column Chromatography is usually required to remove HATU byproducts (Tetramethylurea).[1][2]

    • Eluent: Gradient 0% → 40% Ethyl Acetate in Hexanes.[1][2]

Characterization & Validation

To confirm the identity of 3-Methyl-N-(1,3-thiazol-2-yl)benzamide , ensure the following spectral signatures are present.

Expected Analytical Data
  • ¹H NMR (400 MHz, DMSO-d₆):

    • Amide NH: Singlet, broad, typically very downfield δ 12.0 – 12.8 ppm.[1]

    • Thiazole Ring: Two doublets (or broad singlets) at δ ~7.2 and ~7.5 ppm (characteristic of C4-H and C5-H).[2]

    • Benzoyl Ring: Multiplets at δ 7.4 – 7.9 ppm corresponding to the 3-methyl substituted pattern.[1][2]

    • Methyl Group: Singlet at δ ~2.4 ppm.[1][2]

  • Mass Spectrometry (ESI+):

    • Expected [M+H]⁺ = 219.05 Da.[1][2]

    • Look for the characteristic M+2 isotope peak if Sulfur is present (approx 4.5% of M peak).[2]

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Yield (Method A) Aminothiazole is a poor nucleophile.[1][2]Add 0.1 equiv DMAP or heat the reaction to reflux (80°C).
Product is an Oil Pyridine impurities or mixed regioisomers.[1][2]Triturate the oil with cold Diethyl Ether or Hexanes to induce crystallization.[1][2]
Regioisomer Formation Acylation at Ring Nitrogen (Imino form).[1][2]This is kinetically possible but thermodynamically unstable.[1][2] Heating the reaction often converts the kinetic imino-product to the thermodynamic amido-product.[2]
Starting Material Remains Hydrolysis of Acid Chloride.[1][2]Ensure all glassware is flame-dried and pyridine is anhydrous.[1][2]

References

  • Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Source: National Institutes of Health (NIH) / PMC URL:[2][Link]

  • HATU: Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium. Source: Wikipedia (General Reagent Info) / Sigma-Aldrich Technical Bulletins URL:[2][Link][2]

  • Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Source: Journal of Medicinal Chemistry (via NIH) URL:[2][Link][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Methyl-N-(1,3-thiazol-2-yl)benzamide Dosage in Experimental Settings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Methyl-N-(1,3-thiazol-2-yl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on optimizing the experimental dosage of this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the common challenges encountered during in-vitro studies.

Introduction to 3-Methyl-N-(1,3-thiazol-2-yl)benzamide

3-Methyl-N-(1,3-thiazol-2-yl)benzamide belongs to the N-(1,3-thiazol-2-yl)benzamide class of compounds. Derivatives of this scaffold have been investigated for a range of biological activities, including potential antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The thiazole ring is a key pharmacophore that contributes to the biological effects of these molecules.[1][2] Optimizing the dosage is a critical step to ensure reproducible and meaningful experimental outcomes. This guide will walk you through a logical, evidence-based approach to dosage optimization.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments with 3-Methyl-N-(1,3-thiazol-2-yl)benzamide.

Issue 1: High Cytotoxicity Observed at Expected Efficacious Concentrations

Symptoms:

  • Widespread cell death even at low concentrations.

  • Inconsistent results in cell viability assays.[5]

  • Difficulty in establishing a therapeutic window.

Root Cause Analysis:

High cytotoxicity can stem from several factors, including off-target effects, poor compound solubility leading to precipitation and physical cell damage, or issues with the experimental setup itself. It's crucial to systematically investigate these possibilities.

Step-by-Step Troubleshooting:

  • Re-evaluate Solubility: Confirm the solubility of 3-Methyl-N-(1,3-thiazol-2-yl)benzamide in your chosen solvent and cell culture medium.[6]

    • Protocol: Prepare a dilution series of the compound in your vehicle (e.g., DMSO, ethanol) and then further dilute into the complete cell culture medium.[6] Visually inspect for any precipitation under a microscope.

    • Insight: Poor solubility can lead to compound precipitation, which can be toxic to cells and result in inaccurate concentration assessments. The methylsulfonyl group in similar compounds can enhance aqueous solubility.[7]

  • Optimize Solvent Concentration: Ensure the final concentration of the vehicle (e.g., DMSO, ethanol) is non-toxic to your cells.[8]

    • Protocol: Run a vehicle control experiment where you treat cells with the same concentrations of the solvent used in your drug dilutions. Assess cell viability after the intended treatment duration.

    • Insight: Solvents like DMSO can be cytotoxic at higher concentrations. It is recommended to keep the final DMSO concentration below 0.5%.

  • Perform a Dose-Response Curve with a Wider Concentration Range: This will help to accurately determine the IC50 (half-maximal inhibitory concentration) and identify a non-toxic concentration range.

    • Protocol: A standard approach is to use serial dilutions of the test drug, with concentrations ranging from 10 nM to 100 μM, using half-log10 steps.[9]

    • Insight: This allows for a comprehensive view of the compound's effect on cell viability and helps in selecting appropriate concentrations for subsequent experiments.

Issue 2: Lack of Efficacy at Expected Concentrations

Symptoms:

  • No discernible biological effect even at high concentrations.

  • Results are not consistent with published data on similar compounds.

Root Cause Analysis:

A lack of efficacy can be due to several factors including poor cellular permeability, rapid metabolism of the compound, or issues with the compound's stability.[10] It's also possible that the chosen cell line is not sensitive to this particular compound.

Step-by-Step Troubleshooting:

  • Verify Compound Integrity and Stability: Ensure that the compound has not degraded during storage or in the experimental conditions.

    • Protocol: Check the recommended storage conditions for the compound.[6] If possible, use analytical techniques like HPLC to confirm the purity and concentration of your stock solution.

    • Insight: The stability of a drug can vary, and improper storage can lead to a loss of activity.[6]

  • Assess Cellular Uptake: Determine if the compound is effectively entering the cells.

    • Protocol: A HPLC-MS based protocol can be used to determine the intracellular concentration of the inhibitor.[11]

    • Insight: Poor cell permeability is a common reason for the discrepancy between biochemical and cell-based assay results.[10][11]

  • Optimize Treatment Duration: The time required to observe a biological effect can vary.

    • Protocol: Conduct a time-course experiment where you treat the cells with a fixed concentration of the compound and measure the desired endpoint at different time points.[6]

    • Insight: This helps in identifying the optimal treatment duration to observe the maximum effect of the compound.

Issue 3: Poor Solubility and Compound Precipitation

Symptoms:

  • Visible precipitate in the stock solution or in the cell culture wells.

  • Inconsistent and non-reproducible results.

Root Cause Analysis:

Many small molecule inhibitors have poor aqueous solubility. The choice of solvent and the final concentration in the aqueous cell culture medium are critical.

Step-by-Step Troubleshooting:

  • Select an Appropriate Solvent: The most common solvents for small molecules are DMSO and ethanol.[6]

    • Protocol: Consult the manufacturer's data sheet for solubility information. If not available, test the solubility in small volumes of different biocompatible solvents.

    • Insight: The choice of solvent can significantly impact the compound's solubility and, consequently, its biological activity.

  • Prepare a High-Concentration Stock Solution: This allows for smaller volumes to be added to the cell culture medium, minimizing the risk of precipitation.

    • Protocol: Prepare a concentrated stock solution (e.g., 10-50 mM) in a suitable solvent like DMSO.[6]

    • Insight: This minimizes the final solvent concentration in the culture medium.

  • Use a Gentle Dilution Method: When diluting the stock solution into the aqueous medium, do it gradually and with gentle mixing.

    • Protocol: Warm the cell culture medium to 37°C before adding the compound. Add the compound dropwise while gently swirling the medium.

    • Insight: This can help to prevent the compound from crashing out of the solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for in-vitro experiments with 3-Methyl-N-(1,3-thiazol-2-yl)benzamide?

For initial experiments with a novel compound where no prior information is available, it is advisable to perform a broad dose-response study. A common starting range is from 10 nM to 100 µM, with half-log10 dilutions.[9] This wide range helps to capture the full spectrum of the compound's activity, from no effect to potential toxicity.

Q2: What is the best vehicle to use for dissolving 3-Methyl-N-(1,3-thiazol-2-yl)benzamide?

The most common solvents for similar small molecule inhibitors are dimethylsulfoxide (DMSO) and ethanol.[6] Always check the manufacturer's datasheet for specific solubility information. It is crucial to run a vehicle control to ensure that the solvent itself does not affect the experimental outcome.[8]

Q3: How should I store my stock solution of 3-Methyl-N-(1,3-thiazol-2-yl)benzamide?

Storage conditions can vary for a drug in powder form versus in solution.[6] Generally, powdered compound should be stored as per the manufacturer's recommendation, often at room temperature or refrigerated. Stock solutions in solvents like DMSO are typically stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[6]

Q4: How can I be sure my cell line is appropriate for testing this compound?

The choice of cell line is critical. If you are investigating the anticancer properties of 3-Methyl-N-(1,3-thiazol-2-yl)benzamide, for instance, you should select cell lines relevant to the cancer type of interest. It is also good practice to test the compound on a non-cancerous cell line to assess for general cytotoxicity.[2] Furthermore, ensure your cell lines are authenticated to avoid issues with misidentification and contamination.[5]

Q5: What are the key parameters to consider when designing a dose-response experiment?

The three core steps for effective therapeutic drug screening are:

  • Selecting the correct model system(s).

  • Defining the compound/drug concentration range and treatment duration.

  • Measuring drug effectiveness via a quantifiable assay.[8]

It is also important to include appropriate controls, such as a vehicle control and a positive control (a known active compound).

Data and Protocols at a Glance

Table 1: Recommended Starting Concentration Ranges for Dose-Response Assays

Assay TypeRecommended Starting RangeDilution Scheme
Initial IC50 Determination10 nM - 100 µMHalf-log10
Follow-up Fine-tuningNarrow range around the estimated IC502-fold serial dilutions

Protocol 1: General Procedure for a Cell Viability (MTT) Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of 3-Methyl-N-(1,3-thiazol-2-yl)benzamide in complete cell culture medium from a concentrated stock solution.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation in viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.

Visualizing Experimental Workflows

Diagram 1: Workflow for Optimizing Compound Dosage

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Validation solubility Determine Solubility (DMSO, Ethanol) stock Prepare Concentrated Stock Solution solubility->stock dose_response Initial Broad Dose-Response (10nM - 100µM) stock->dose_response time_course Time-Course Experiment dose_response->time_course fine_tune Fine-Tuned Dose-Response time_course->fine_tune ic50 Calculate IC50 fine_tune->ic50 cyto Assess Cytotoxicity ic50->cyto uptake Validate Cellular Uptake (Optional) cyto->uptake

Caption: A typical workflow for optimizing the dosage of a small molecule inhibitor.

References

  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements - ResearchGate. Available from: [Link]

  • Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition. Available from: [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph - Anticancer Research. Available from: [Link]

  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • 6 Steps for Successful in vitro Drug Treatment - Bitesize Bio. Available from: [Link]

  • Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance - CMDC Labs. Available from: [Link]

  • Optimizing intermittent dosing of oral small molecule inhibitors - PubMed. Available from: [Link]

  • Key Considerations for Improving Dosage Optimization in Oncology | Blog | AACR. Available from: [Link]

  • Navigating dose optimization requirements as a small biotech - Kura Oncology. Available from: [Link]

  • (PDF) N-(1,3-Thiazol-2-yl)benzamide - ResearchGate. Available from: [Link]

  • N-(1,3-Thiazol-2-yl)benzamide - PMC - NIH. Available from: [Link]

  • Synthesis, Cytotoxicity Assessment and Antioxidant Activity of Some New Thiazol‐2‐yl carboxamides | Request PDF - ResearchGate. Available from: [Link]

  • Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds - MDPI. Available from: [Link]

  • N-(benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles - New Journal of Chemistry (RSC Publishing). Available from: [Link]

  • Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. Available from: [Link]

  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity - Brieflands. Available from: [Link]

  • N-(benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: Synthesis, NMR, FT-IR, UV-Vis, BSA-and DNA-Binding, DFT, Molecular dockings, and Pharmacokinetic Profiles | Request PDF - ResearchGate. Available from: [Link]

  • 3,5-Dinitro-N-(1,3-thiazol-2-yl)benzamide monohydrate - PMC. Available from: [Link]

  • Discovery and functional characterization of N-(thiazol-2-yl)- benzamide analogs as the first class of selective antagonists of - Semantic Scholar. Available from: [Link]

  • Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed. Available from: [Link]

  • (PDF) Synthesis of new

    
    -[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides - ResearchGate. Available from: [Link]
    
  • Discovery of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives containing a 6,7-methoxyquinoline structure as novel EGFR/HER-2 dual-target inhibitors against cancer growth and angiogenesis - PubMed. Available from: [Link]

Sources

Technical Support Center: Purification of 3-Methyl-N-(1,3-thiazol-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-TZB-003 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Purifying 3-Methyl-N-(1,3-thiazol-2-yl)benzamide requires navigating the specific solubility profile of the thiazole ring and the lipophilicity of the toluene moiety. Unlike simple amides, the thiazole nitrogen introduces a basic handle that complicates silica chromatography (tailing) but offers a distinct advantage in liquid-liquid extraction.

This guide prioritizes recrystallization from ethanol as the primary method (proven >90% yields for this class) and provides a pH-switch extraction protocol to remove stubborn starting materials.

Part 1: The "Quick Fix" – Recrystallization Protocols

Q: My crude product is a solid or a gummy precipitate. What is the fastest way to purify it without running a column?

A: For N-thiazolyl benzamides, Ethanol (EtOH) is the gold-standard solvent. The 3-methyl group increases lipophilicity slightly compared to the unsubstituted parent, making EtOH an ideal candidate for temperature-dependent solubility.

Protocol A: Ethanol Recrystallization (Recommended)
  • Target Impurities Removed: Oligomers, trace coupling reagents, and minor colored impurities.

  • Expected Yield: 85–90%.

  • Dissolution: Place crude solid in a flask. Add absolute EtOH (approx. 5–10 mL per gram).

  • Reflux: Heat to boiling (

    
    ). If the solid does not dissolve, add EtOH in 1 mL increments until a clear solution is obtained.
    
  • Hot Filtration (Critical): If insoluble particles remain (often urea byproducts from EDC/DCC coupling), filter the hot solution through a pre-warmed glass frit or cotton plug.

  • Crystallization: Remove from heat and let it cool to room temperature slowly (over 1–2 hours). Then, cool in an ice bath (

    
    ) for 30 minutes.
    
  • Collection: Filter the white needles/crystals. Wash with cold EtOH.

Q: The ethanol method didn't work; it oiled out. What now?

A: "Oiling out" indicates the product is too soluble in EtOH or the solution is too concentrated. Switch to a binary solvent system .

  • System: Toluene / Heptane (or Hexane).

  • Method: Dissolve in minimum hot Toluene. Add hot Heptane dropwise until persistent cloudiness appears. Re-heat to clear, then cool slowly.

Part 2: The "Deep Clean" – Removing Starting Materials

Q: NMR shows I still have unreacted 2-aminothiazole. How do I get rid of it?

A: This is the most common issue. 2-aminothiazole is a base (


). However, your product (the amide) has a much lower basicity because the carbonyl group withdraws electron density from the thiazole nitrogen. We exploit this 

difference.
Protocol B: The "pH-Switch" Extraction (Self-Validating)
  • Concept: We use dilute acid to protonate the unreacted amine (making it water-soluble) while leaving the amide product neutral (organic-soluble).

Step-by-Step:

  • Dissolve crude mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Acid Wash: Wash the organic layer with 0.5 M HCl (2x).

    • Mechanism:[1][2][3] The 2-aminothiazole protonates (

      
      ) and migrates to the water layer. The amide remains in the organic layer.
      
    • Warning: Do not use strong acid (concentrated HCl) or heat, as this may hydrolyze your amide bond.

  • Base Wash: Wash the organic layer with Saturated NaHCO

    
      (2x).
    
    • Mechanism:[1][2][3] Removes unreacted 3-methylbenzoic acid (deprotonates to carboxylate).

  • Brine/Dry: Wash with brine, dry over Na

    
    SO
    
    
    
    , and evaporate.
Part 3: Visualization & Logic Flow
Workflow 1: Purification Decision Tree

This diagram guides you through the immediate physical state of your crude product.

PurificationStrategy Start Crude 3-Methyl-N-(1,3-thiazol-2-yl)benzamide StateCheck Physical State? Start->StateCheck Solid Solid / Precipitate StateCheck->Solid Crystalline Oil Oil / Sticky Gum StateCheck->Oil Amorphous Recryst Recrystallization (Solvent: Ethanol) Solid->Recryst TLC Check TLC (Hex:EtOAc 7:3) Oil->TLC Clean Pure Product Recryst->Clean Success Dirty Impurities Present Recryst->Dirty Failed TLC->Recryst Single Spot + Baseline junk Column Flash Chromatography (Add 1% TEA modifier) TLC->Column Close Rf values Dirty->Column Column->Clean

Figure 1: Decision matrix for selecting the optimal purification route based on the physical state of the crude material.

Workflow 2: The Self-Validating Extraction System

This diagram illustrates the chemical logic behind removing specific impurities.

ExtractionLogic Input Organic Layer Contains: Product (Amide) Impurity A: 2-Aminothiazole Impurity B: 3-Methylbenzoic Acid Wash1 Wash 1: 0.5M HCl Input->Wash1 Sep1 Separation 1 Organic Layer: Product + Acid Aqueous Layer: Protonated Amine Wash1->Sep1 Protonation Wash2 Wash 2: Sat. NaHCO3 Sep1->Wash2 Organic Phase Sep2 Separation 2 Organic Layer: PURE PRODUCT Aqueous Layer: Benzoate Salt Wash2->Sep2 Deprotonation

Figure 2: The "pH-Switch" extraction logic. By manipulating pH, we force impurities into the aqueous phase.

Part 4: Troubleshooting FAQ

Q: I am running a column, but the product is "streaking" (tailing) on the silica. Why? A: The thiazole nitrogen can interact with the acidic silanol groups on the silica gel, causing the band to broaden.

  • Fix: Add 1% Triethylamine (TEA) to your mobile phase (e.g., Hexane/EtOAc + 1% TEA). This neutralizes the silica surface.

  • Mobile Phase: Start with 10% EtOAc in Hexane and gradient up to 40% EtOAc. The product usually elutes around 30% EtOAc (

    
    ).
    

Q: Can I use water to precipitate the product from the reaction mixture? A: Yes. If you performed the reaction in a water-miscible solvent (like DMF, DMSO, or Dioxane):

  • Pour the reaction mixture into ice-cold water (10x volume).

  • Stir vigorously for 20 minutes.

  • The benzamide should crash out as a solid. Filter and wash with water to remove salts and solvents. Note: This crude solid usually requires the Ethanol recrystallization step (Protocol A) to reach analytical purity.

Part 5: Analytical Validation Data

When you have isolated your material, compare it against these expected parameters to validate success.

ParameterExpected Value/ObservationNotes
Physical State White to Off-white Crystalline SolidIf yellow, wash with cold ether.
Melting Point ~150–160 °C (Range varies by polymorph)Sharp range (< 2°C) indicates high purity.
TLC (

)
0.35 (Hexane:EtOAc 7:3)Visualize with UV (254 nm).
1H NMR

~12.0 ppm (Broad Singlet)
This is the Amide N-H. Diagnostic peak.
1H NMR

~2.4 ppm (Singlet)
This is the Methyl group on the benzene ring.
References
  • Zonouzi, A., Mirzazadeh, R., Rahmani, H., & Ng, S. W. (2009).[4] N-(1,3-Thiazol-2-yl)benzamide.[4][5] Acta Crystallographica Section E: Structure Reports Online, 65(4), o817.

    • Relevance: Establishes ethanol recrystallization as a high-yield (90%)
  • Arora, R., et al. (2021).[6] Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives. Journal of Applied Pharmaceutical Science, 11(Supp 1), 038-047.[6]

    • Relevance: Details the workup procedures (acid/base washing) and spectral characterization (NMR/IR)
  • BenchChem Technical Support. (2025).

    • Relevance: Provides general solubility profiles and chromatography solvent systems (Hexane/EtOAc) for thiazole amides.
    • (General landing page for verification of standard protocols).

Sources

Technical Support Center: Protocol Refinement for 3-Methyl-N-(1,3-thiazol-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

3-Methyl-N-(1,3-thiazol-2-yl)benzamide is a critical scaffold in the development of Succinate Dehydrogenase (SDH) inhibitors (fungicidal/metabolic targets) and Zinc-Activated Channel (ZAC) antagonists . While structurally simple, its planar conformation and tendency to form strong hydrogen-bonded dimers create specific challenges in synthesis (regioselectivity) and biological evaluation (solubility-driven assay noise).

This guide addresses the three most reported technical bottlenecks: N- vs. S-acylation competition , polymorph-dependent solubility , and assay variability due to slow-onset binding kinetics .

Parameter Technical Specification
Primary Target Class Mitochondrial Complex II (SDH) Inhibitor; ZAC Antagonist
Molecular Weight ~218.28 g/mol
LogP (Est.) 2.5 – 3.1 (Highly Lipophilic)
Key Structural Feature Thiazole-Amide Hydrogen Bonding (Donor-Acceptor Dimerization)
Critical Issue Aqueous precipitation at >10 µM; Slow binding kinetics

Synthesis & Purification Troubleshooting

FAQ 1: Why am I observing low yields or mixed isomers during the acylation of 2-aminothiazole?

Diagnosis: The reaction between 3-methylbenzoyl chloride and 2-aminothiazole is an ambident nucleophile problem. The thiazole nitrogen (N3) and the exocyclic amine compete. While the exocyclic amide (desired) is thermodynamically stable, kinetic control often leads to mixtures or unreacted starting material due to protonation of the unreacted amine by the HCl byproduct.

Protocol Refinement: Do not rely on standard Schotten-Baumann conditions without pH control.

Optimized Workflow (Acid Chloride Method):

  • Solvent: Switch from DCM to THF or Toluene (anhydrous).

  • Base: Use Pyridine (1.5 eq) or Triethylamine (2.0 eq) to scavenge HCl immediately.

  • Temperature: Start at 0°C , then warm to 60°C . Heat is often required to overcome the poor nucleophilicity of the heteroaromatic amine.

  • Alternative (Green Chemistry): Use Sodium Acetate in water at 80°C. This promotes precipitation of the product while keeping starting materials in solution [1].

Troubleshooting Decision Tree (DOT Visualization):

SynthesisOptimization Start Start: Acylation Reaction CheckYield Check Yield & Purity (LCMS) Start->CheckYield LowYield Issue: Low Yield (<40%) CheckYield->LowYield Incomplete Conversion Regio Issue: Regioisomers (N- vs S-) CheckYield->Regio Mixed Peaks Sol1 Switch to Acid Chloride + Pyridine (60°C) LowYield->Sol1 If using Carboxylic Acid Sol2 Use HATU/DIPEA in DMF (Room Temp) LowYield->Sol2 If using Acid Chloride Sol3 Recrystallize from Ethanol (Removes Dimers) Regio->Sol3 Purification Step Sol1->CheckYield

Caption: Decision matrix for optimizing the acylation of 2-aminothiazole. High temperatures favor the thermodynamic amide product over kinetic byproducts.

Solubility & Formulation Guide

FAQ 2: The compound precipitates in cell culture media (DMEM/RPMI) even at 10 µM. How do I fix this?

Diagnosis: 3-Methyl-N-(1,3-thiazol-2-yl)benzamide exhibits polymorphism .[1] It exists in at least three crystal forms (I, II, III), all of which form tight hydrogen-bonded dimers [2, 3].[2] When diluted from DMSO into aqueous media, the compound rapidly aggregates into these stable dimers, crashing out of solution before interacting with the target.

Protocol Refinement:

  • DMSO Stock Prep: Do not store DMSO stocks at 4°C for long periods. Repeated freeze-thaw cycles induce micro-crystal formation. Store single-use aliquots at -20°C.

  • Intermediate Dilution Step:

    • Incorrect: Direct spike of 100% DMSO stock into Media.

    • Correct: Predilute stock into PBS + 0.05% Pluronic F-127 or BSA-containing media first. The protein/surfactant prevents rapid dimerization.

  • Maximum Solubility Limit:

    • Buffer (PBS): < 5 µM (without carrier).

    • Media + 10% FBS: ~30-50 µM (Albumin binds and solubilizes).

Solubility Data Table:

Solvent SystemSolubility Limit (Est.)Stability (25°C)Recommendation
100% DMSO > 50 mMHighStandard Stock
PBS (pH 7.4) < 10 µMLow (Precipitates)Avoid direct dilution
PBS + 5% Tween-80 ~ 100 µMModerateGood for IP injection
Cell Media + 10% FBS ~ 50 µMModerateUse for Assays

Biological Assay Optimization (SDH & ZAC)

FAQ 3: My IC50 values are shifting between experiments. What is the source of this variability?

Diagnosis: This scaffold acts as a Negative Allosteric Modulator (NAM) on ZAC channels and a hydrophobic pocket binder in SDH.

  • Slow Onset (ZAC): Studies indicate these antagonists exhibit "slow onset" block, suggesting state-dependent inhibition or membrane accumulation is required before the effect is observed [4].

  • Non-Specific Binding (SDH): The lipophilicity leads to high binding with plasticware and serum proteins.

Protocol Refinement: A. For ZAC (Ion Channel) Assays:

  • Pre-incubation is Mandatory: Do not co-apply agonist (Zn2+) and antagonist simultaneously. Incubate the cells/oocytes with 3-Methyl-N-(1,3-thiazol-2-yl)benzamide for at least 30-60 seconds prior to agonist application to allow equilibrium in the lipid bilayer [4].

  • Wash Steps: Extend wash times (1-5 mins) between applications, as the "stickiness" of the compound causes carry-over effects.

B. For SDH (Mitochondrial) Assays:

  • BSA Correction: If your assay uses varying BSA concentrations, your IC50 will shift. Standardize FBS/BSA concentration (e.g., maintain 0.1% BSA constant).

  • Readout Timing: Ensure the enzymatic reaction is linear. SDH inhibitors can appear less potent if the reaction runs too long and substrate depletion occurs.

Assay Workflow Diagram (DOT Visualization):

AssayWorkflow cluster_ZAC ZAC Channel Assay cluster_SDH SDH Enzyme Assay Stock DMSO Stock (Freshly Thawed) Dilution Intermediate Dilution (PBS + 0.1% BSA) Stock->Dilution Incubate Pre-Incubate (60 sec) Dilution->Incubate Mix Mix Enzyme + Inhibitor (No Substrate) Dilution->Mix Agonist Apply Agonist (Zn2+) Incubate->Agonist Readout1 Measure Current Agonist->Readout1 Start Add Succinate (Start Reaction) Mix->Start Readout2 Measure Absorbance (DCPIP Reduction) Start->Readout2

Caption: Parallel workflows for ZAC and SDH assays. Note the critical pre-incubation steps required for stable data.

References

  • Synthesis & Green Chemistry

    • Title: Synthesis of 2-aminothiazole sulfonamides as potent biological agents.
    • Source: PMC / NIH (2024).
    • URL:[Link]

  • Crystallography & Polymorphism

    • Title: Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide.
    • Source: MDPI (2025).
    • URL:[Link]

  • Structural Characterization

    • Title: N-(1,3-Thiazol-2-yl)benzamide Crystal Structure.[1][2]

    • Source: Acta Crystallographica / NIH (2009).
    • URL:[Link]

  • Biological Activity (ZAC Antagonism)

    • Title: Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC).[3][4]

    • Source: Biochemical Pharmacology / NIH (2023).
    • URL:[Link]

Sources

Technical Support Center: Overcoming Resistance to p300/CBP Histone Acetyltransferase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing p300/CBP histone acetyltransferase (HAT) inhibitors, with a focus on addressing and overcoming the challenge of acquired resistance. This guide is designed for researchers, scientists, and drug development professionals encountering unexpected or diminished efficacy of benzamide-based p300/CBP inhibitors in their experimental models. While the principles discussed are broadly applicable, we will use a representative benzamide-based p300/CBP inhibitor as a framework for our troubleshooting and FAQ sections.

The histone acetyltransferases p300 (KAT3B) and its paralog, CREB-binding protein (CBP), are critical transcriptional co-activators that play a pivotal role in a multitude of cellular processes, including cell growth, differentiation, and survival.[1] Their dysregulation is implicated in various human diseases, particularly cancer, making them attractive therapeutic targets.[1][2] Small molecule inhibitors of p300/CBP have shown promise in preclinical and clinical settings, particularly in cancers reliant on oncogenic transcriptional programs.[2][3][4] However, as with many targeted therapies, the development of resistance can limit their therapeutic potential.[5][6]

This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate experimental challenges, interpret your data accurately, and design experiments to investigate and potentially overcome resistance to this class of inhibitors.

Troubleshooting Guide: Experimental Issues & Solutions

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Diminished or No Compound Activity in Cell-Based Assays

Q: My p300/CBP inhibitor shows potent activity in biochemical assays, but I'm seeing a much weaker effect, or no effect at all, in my cell-based viability or target engagement assays. What could be the cause?

A: This is a common challenge when transitioning from a cell-free to a cellular environment. Several factors could be at play:

  • Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.

    • Troubleshooting:

      • Assess Compound Physicochemical Properties: Review available data on the compound's lipophilicity (LogP) and solubility. Benzamide scaffolds can sometimes have poor aqueous solubility.[7][8]

      • Optimize Vehicle/Solvent: Ensure your compound is fully solubilized in the vehicle (e.g., DMSO) before dilution in culture media. Precipitates can drastically reduce the effective concentration. Run a vehicle-only control to rule out solvent-induced toxicity or artifacts.[7][9]

      • Consider Efflux Pumps: Cancer cells can overexpress multidrug resistance (MDR) transporters like P-glycoprotein (ABCB1), which actively pump small molecules out of the cell.[10] Co-incubation with a known MDR inhibitor (e.g., verapamil) can help determine if efflux is a contributing factor.

  • Compound Instability or Metabolism: The compound may be unstable in the culture medium or rapidly metabolized by the cells into an inactive form.

    • Troubleshooting:

      • Incubation Time-Course: Perform a time-course experiment to see if the compound's effect diminishes over time. Shorter incubation times may yield a more potent effect if the compound is being degraded.

      • LC-MS Analysis: If available, use liquid chromatography-mass spectrometry (LC-MS) to measure the concentration of the parent compound in the culture medium and cell lysate over time.

  • High Protein Binding: The compound may bind extensively to proteins in the fetal bovine serum (FBS) of your culture medium, reducing the free concentration available to enter cells.

    • Troubleshooting:

      • Reduce Serum Concentration: Perform experiments in reduced-serum or serum-free media, if your cell line can tolerate it for the duration of the assay. Be aware that this can also alter cell signaling and growth characteristics.

Issue 2: Inconsistent IC50 Values Across Experiments

Q: I'm observing significant variability in the IC50 values for my p300/CBP inhibitor between experimental replicates. How can I improve reproducibility?

A: Inconsistent IC50 values are often due to subtle variations in experimental conditions.[11] Here's a checklist to improve consistency:

  • Cell Seeding Density: Ensure that cells are seeded at a consistent density across all experiments. Over-confluent or under-confluent cultures can exhibit different sensitivities to treatment.[11] It is crucial to determine the optimal seeding density for your cell line and assay duration.

  • Logarithmic Growth Phase: Always treat cells when they are in the logarithmic (log) phase of growth. Cells in stationary phase can be less sensitive to antiproliferative agents.

  • Reagent Consistency: Use the same batch of FBS, media, and other reagents whenever possible. If you must use a new batch, perform a bridging experiment to ensure it doesn't significantly alter the results.

  • Compound Handling: Prepare fresh dilutions of your inhibitor from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution, which can lead to compound degradation or precipitation.[8]

  • Assay Timing: Ensure that the duration of compound incubation and the timing of the viability readout (e.g., addition of MTT or resazurin reagent) are kept consistent.

ParameterRecommendationRationale
Cell Density Optimize and maintain consistencyCell density can affect growth rate and drug response.[11]
Growth Phase Treat during logarithmic phaseCells are most metabolically active and susceptible.
Reagents Use consistent lotsBatch-to-batch variability can alter results.
Compound Prep Fresh dilutions for each experimentAvoids degradation from freeze-thaw cycles.[8]
Issue 3: Evidence of Acquired Resistance

Q: My cell line was initially sensitive to the p300/CBP inhibitor, but after continuous culture with the compound, it has become resistant. How can I investigate the mechanism of resistance?

A: This is a critical question in drug development. The emergence of acquired resistance points to adaptive changes within the cancer cells. Here's a systematic approach to investigating these mechanisms:

  • Confirm Resistance: Perform a dose-response curve with the resistant cell line alongside the parental (sensitive) cell line to quantify the shift in IC50.

  • Investigate On-Target Mechanisms:

    • Target Expression: Check for changes in the protein levels of p300 and CBP via Western blot. While mutations in the drug-binding site are possible, they are less common for this class of inhibitors compared to kinase inhibitors.

    • Target Engagement: Use a cellular thermal shift assay (CETSA) or a similar method to confirm that the inhibitor can still bind to p300/CBP in the resistant cells.

  • Explore Off-Target (Bypass) Mechanisms: Resistance to epigenetic modifiers often involves the activation of compensatory signaling pathways or metabolic reprogramming.[5][6][[“]]

    • Metabolic Reprogramming: A key described mechanism of resistance to HAT inhibitors is the upregulation of acetyl-CoA biosynthesis.[5] Increased intracellular levels of acetyl-CoA can outcompete the inhibitor for binding to the catalytic site of p300/CBP.

      • Experimental Approach:

        • Metabolomics: Perform metabolomic analysis to compare acetyl-CoA levels in sensitive versus resistant cells.

        • Gene Expression Analysis: Use qPCR or RNA-seq to assess the expression of genes involved in CoA biosynthesis (e.g., PANK3, PANK4, SLC5A6).[5]

        • Functional Validation: Test whether inhibiting key nodes in the newly upregulated metabolic pathway can re-sensitize the resistant cells to the p300/CBP inhibitor.

    • Activation of Bypass Signaling Pathways: Cells may upregulate parallel pathways to maintain the transcriptional programs that were initially suppressed by the inhibitor.

      • Experimental Approach:

        • Phospho-proteomics/RNA-seq: These unbiased, genome-wide approaches can reveal upregulated signaling pathways (e.g., PI3K/Akt) or transcriptional programs (e.g., MYC) in resistant cells.[4][6]

        • Combination Therapy: Based on the identified bypass pathways, test the efficacy of combining the p300/CBP inhibitor with an inhibitor of the compensatory pathway. For instance, if MYC signaling is upregulated, combining with a BET bromodomain inhibitor could be synergistic.[2][4]

    • Changes in Chromatin Accessibility: Resistance can also arise from alterations in the activity of other chromatin-modifying enzymes.

      • Experimental Approach:

        • CRISPR/Cas9 Screens: A genome-wide CRISPR screen can identify genes whose loss confers resistance. For example, loss of the NCOR1/HDAC3 co-repressor complex has been shown to mitigate the effects of p300/CBP inhibition by maintaining histone acetylation.[3]

        • Histone PTM Analysis: Use Western blotting or mass spectrometry to assess global levels of key histone marks (e.g., H3K27ac, H3K27me3) to see if the epigenetic landscape has been rewired in resistant cells.

Visualizing the Path to Resistance

Resistance_Workflow cluster_Initial_Observation Initial Observation cluster_Confirmation Confirmation & Initial Checks cluster_Mechanism_Investigation Mechanism Investigation cluster_Validation Validation & Overcoming Resistance Initial_Resistance Decreased inhibitor efficacy in long-term culture Confirm_IC50 Confirm IC50 Shift (Resistant vs. Parental) Initial_Resistance->Confirm_IC50 Check_Target Assess p300/CBP Expression & Target Engagement (CETSA) Confirm_IC50->Check_Target If IC50 increased Metabolic Metabolic Reprogramming (e.g., Acetyl-CoA levels) Check_Target->Metabolic If target engagement is normal Bypass Bypass Pathways (e.g., MYC, PI3K/Akt) Check_Target->Bypass Epigenetic Epigenetic Rewiring (e.g., HDAC3 activity) Check_Target->Epigenetic Metabolic_Intervention Inhibit Upregulated Metabolic Enzymes Metabolic->Metabolic_Intervention Combo_Tx Combination Therapy (e.g., + BETi, PI3Ki) Bypass->Combo_Tx Epigenetic_Combo Combine with HDAC Inhibitors Epigenetic->Epigenetic_Combo Resensitization Assess Re-sensitization to p300/CBPi Metabolic_Intervention->Resensitization Combo_Tx->Resensitization Epigenetic_Combo->Resensitization

Caption: Workflow for investigating and overcoming acquired resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for benzamide-based p300/CBP inhibitors?

A1: Most catalytic p300/CBP inhibitors, including many with a benzamide core, act as competitive inhibitors with respect to the acetyl-CoA substrate.[5] They bind to the catalytic HAT domain of p300 and CBP, preventing the transfer of acetyl groups to histone and non-histone protein substrates. This leads to a reduction in histone acetylation, particularly at H3K27, which in turn downregulates the transcription of key oncogenes like MYC.[2][3][4]

Q2: Are there known off-target effects for this class of compounds that could complicate my results?

A2: While specific off-target profiles depend on the exact chemical structure, some p300/CBP inhibitors have been reported to interact with other proteins. For example, the well-characterized inhibitor A-485 was found to inhibit dopamine and serotonin transporters.[1] It is always advisable to:

  • Use the Lowest Effective Concentration: Perform a full dose-response curve to determine the minimal concentration that achieves the desired on-target effect, which helps minimize off-target activity.[9][13]

  • Use Orthogonal Tools: Validate key findings using a structurally distinct p300/CBP inhibitor or a genetic approach like siRNA or CRISPR-mediated knockdown of EP300 and CREBBP.[9] This helps confirm that the observed phenotype is due to inhibition of the intended target.

Q3: Can resistance to a p300/CBP inhibitor be reversible?

A3: Resistance mediated by epigenetic changes or metabolic reprogramming can be reversible.[[“]] For example, "drug-tolerant persister cells" can arise through reversible chromatin changes.[[“]] If the selective pressure (the inhibitor) is removed, the cells may revert to a sensitive state. You can test this by culturing your resistant cells in a drug-free medium for several passages and then re-challenging them with the inhibitor to see if sensitivity is restored.

Q4: What is the role of the tumor microenvironment in resistance to p300/CBP inhibitors?

A4: The tumor microenvironment can influence drug resistance through various mechanisms, such as secreting growth factors that activate pro-survival signaling pathways, helping cancer cells bypass the effects of the inhibitor.[6] While less studied for p300/CBP inhibitors specifically, it is a critical area of investigation. Experiments using co-culture systems with stromal cells or 3D organoid models may provide more clinically relevant insights into resistance.

Q5: Are there strategies to prevent the development of resistance in the first place?

A5: While preventing resistance entirely is challenging, certain strategies can delay its onset. Intermittent dosing schedules or upfront combination therapies are two such approaches. Combining a p300/CBP inhibitor with another agent that targets a parallel survival pathway may reduce the likelihood of resistant clones emerging.[2] For example, the combination of p300/CBP inhibitors with BTK inhibitors in mantle cell lymphoma has shown synergistic effects and the ability to overcome resistance.[4]

p300_signaling p300 p300/CBP Histones Histones (e.g., H3) p300->Histones Acetylation AcetylCoA Acetyl-CoA AcetylCoA->p300 Substrate Inhibitor Benzamide Inhibitor Inhibitor->p300 Competitive Inhibition H3K27ac H3K27ac Histones->H3K27ac Transcription Oncogene Transcription (e.g., MYC) H3K27ac->Transcription Activation Proliferation Cancer Cell Proliferation & Survival Transcription->Proliferation

Caption: p300/CBP signaling and point of inhibitor action.

References

  • Laliotis, G. et al. (2023). Acetyl-CoA biosynthesis drives resistance to histone acetyltransferase inhibition. Nature Chemical Biology. [Link]

  • Gao, X. et al. (2022). Does epigenetic modification directly induce drug resistance in cancer? - Consensus. Oncoscience. [Link]

  • Khan, A. U. et al. (2020). Understanding the Mechanisms by Which Epigenetic Modifiers Avert Therapy Resistance in Cancer. Frontiers in Oncology. [Link]

  • Mondal, A. et al. (2021). The paradigm of drug resistance in cancer: an epigenetic perspective. Molecular and Cellular Biochemistry. [Link]

  • Chen, Q. et al. (2022). Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents. Theranostics. [Link]

  • Wang, Y. et al. (2023). Effects of the Acetyltransferase p300 on Tumour Regulation from the Novel Perspective of Posttranslational Protein Modification. International Journal of Molecular Sciences. [Link]

  • Al-Ghamdi, S. et al. (2023). P300/CBP acetyltransferase inhibition and degradation disrupt oncogenic transcriptional programs and reveal epigenetic vulnerabilities in multiple myeloma. Blood. [Link]

  • Wang, L. et al. (2023). Inhibition of lysine acetyltransferases p300/CBP overcomes BTK inhibitor resistance in a xenograft model of Mantle Cell Lymphoma by suppressing MYC signaling. Blood. [Link]

  • Singh, M. & Tuteja, N. (2020). Epigenetic basis of cancer drug resistance. Journal of Cancer Metastasis and Treatment. [Link]

  • Editorial. (2023). Altered epigenetic modification mediated dysregulated transcriptional networks in drug resistance. Frontiers in Oncology. [Link]

  • Niepel, M. et al. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]

  • Yang, M. et al. (2017). Small-molecule inhibitors of acetyltransferase p300 identified by high-throughput screening are potent anticancer agents. Journal of Biological Chemistry. [Link]

  • Jensen, A. A. et al. (2023). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). European Journal of Medicinal Chemistry. [Link]

  • Wu, H. et al. (2021). Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes. Journal of Medicinal Chemistry. [Link]

  • PromoCell. (n.d.). Troubleshooting guide for cell culture. PromoCell. [Link]

  • Bonakolluru, Y. et al. (2022). Design and Synthesis of Some New N-(Thiazol-2-yl) Benzamides of Quinoxaline as DNA Topoisomerase II Targeting Anticancer Agents and ADMET. Polycyclic Aromatic Compounds. [Link]

  • Hermanson, D. et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry. [Link]

  • Yilmaz, I. et al. (2023). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry. [Link]

  • ResearchGate. (2013). N-(1,3-Thiazol-2-yl)benzamide. ResearchGate. [Link]

  • Prasad, J. S. et al. (2009). N-(1,3-Thiazol-2-yl)benzamide. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Aliabadi, A. et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research. [Link]

  • Costanzo, P. et al. (2022). New Inhibitors of the Human p300/CBP Acetyltransferase Are Selectively Active against the Arabidopsis HAC Proteins. International Journal of Molecular Sciences. [Link]

  • Ghandadi, M. et al. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Future Medicinal Chemistry. [Link]

  • Dahlin, J. L. et al. (2015). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Expert Opinion on Drug Discovery. [Link]

  • Lasko, L. M. et al. (2021). Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. ACS Medicinal Chemistry Letters. [Link]

  • Yang, Y. et al. (2022). Discovery of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives containing a 6,7-methoxyquinoline structure as novel EGFR/HER-2 dual-target inhibitors against cancer growth and angiogenesis. Bioorganic Chemistry. [Link]

  • Sun, N. B. et al. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry. [Link]

  • Arora, M. et al. (2021). Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. Journal of Applied Pharmaceutical Science. [Link]

  • Semantic Scholar. (2023). Discovery and functional characterization of N-(thiazol-2-yl)- benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Semantic Scholar. [Link]

Sources

Validation & Comparative

Technical Guide: Structure-Activity Relationship (SAR) of 3-Methyl-N-(1,3-thiazol-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Defined

3-Methyl-N-(1,3-thiazol-2-yl)benzamide represents a privileged scaffold in medicinal chemistry, most notably recognized as a foundational pharmacophore for Glucokinase Activators (GKAs) used in Type 2 Diabetes Mellitus (T2DM) research. While also explored in oncology (SIRT2 inhibition) and virology, its primary utility lies in its ability to bind the allosteric site of Glucokinase (GK), acting as a "molecular switch" to increase the enzyme's affinity for glucose.

This guide analyzes the molecule's performance as a lead compound, contrasting it with clinical-stage alternatives like Piragliatin and Dorzagliatin , and details the specific structural determinants that drive its bioactivity.

Mechanistic Insight: Allosteric Modulation

To understand the SAR of this molecule, one must understand the target. Glucokinase (GK) exists in equilibrium between a Super-Open (Low Affinity) state and a Closed (High Affinity) state.

  • The Problem: In T2DM, hepatic GK activity is often insufficient to regulate post-prandial glucose.

  • The Solution: 3-Methyl-N-(1,3-thiazol-2-yl)benzamide binds to an allosteric pocket (distinct from the glucose active site) located in the "hinge" region of the enzyme.

  • The Effect: Binding stabilizes the Closed conformation, effectively lowering the

    
     (glucose concentration required for half-maximal activity) and increasing 
    
    
    
    .
Pathway Visualization: GKA Mechanism of Action

The following diagram illustrates the transition from the inactive to active state induced by the benzamide scaffold.

GKA_Mechanism cluster_0 Therapeutic Effect GK_Open Glucokinase (Super-Open State) Low Glucose Affinity GK_Closed Glucokinase (Closed Active State) High Glucose Affinity GK_Open->GK_Closed Equilibrium Shift Glycolysis Glycolysis & Glycogen Synthesis GK_Closed->Glycolysis Catalysis Scaffold 3-Methyl-N-(1,3-thiazol-2-yl)benzamide (Allosteric Ligand) Scaffold->GK_Closed Stabilizes Hinge Region Glucose Glucose Glucose->GK_Closed Substrate Binding

Figure 1: Allosteric activation mechanism. The benzamide ligand stabilizes the catalytically active 'Closed' conformation of Glucokinase.

Detailed Structure-Activity Relationship (SAR)

The bioactivity of 3-Methyl-N-(1,3-thiazol-2-yl)benzamide is not random; it relies on three critical structural domains.

A. The Thiazole Ring (The "Anchor")
  • Function: The thiazole nitrogen (N3) acts as a critical Hydrogen Bond Acceptor.

  • Interaction: In the GK allosteric site, this nitrogen typically forms a hydrogen bond with the backbone amide of Arg63 (or equivalent residues depending on the specific crystal structure, e.g., PDB 3IMX).

  • Substitution Effect: Replacing the thiazole with a phenyl ring drastically reduces potency, confirming the necessity of the heteroatom for specific binding orientation.

B. The Amide Linker (The "Rigidifier")
  • Function: Connects the aromatic systems and maintains planarity.

  • Interaction: The amide NH acts as a Hydrogen Bond Donor to the backbone carbonyl of the receptor.

  • Causality: Methylation of the amide nitrogen (N-Me) abolishes activity, indicating that the H-bond donor capability is essential, not just the geometry.

C. The 3-Methyl Benzamide (The "Hydrophobic Fill")
  • Function: This is the variable region. The 3-methyl group is a lipophilic handle.

  • Interaction: It projects into a specific hydrophobic sub-pocket lined by residues like Val452 and Ala456 .

  • SAR Insight:

    • Unsubstituted (H): Lower potency due to poor packing in the hydrophobic pocket.

    • 3-Methyl (The Subject): Significantly improved potency (

      
       typically improves by 5-10x vs unsubstituted). The methyl group provides optimal van der Waals contact without steric clashing.
      
    • 3-Chloro/3-Methoxy: Often equipotent or slightly superior to methyl, but with different metabolic stability profiles.

    • 4-Substitution: Often tolerated but can lead to different binding modes or clash with the "roof" of the pocket.

Comparative Performance Guide

How does this scaffold compare to fully optimized clinical candidates?

Comparison Table: Scaffold vs. Clinical Standards
Feature3-Methyl-N-(1,3-thiazol-2-yl)benzamide Piragliatin (RO4389620) Dorzagliatin (HMS5552)
Role Lead Scaffold / Chemical ProbeClinical Benchmark (Discontinued)4th Gen Clinical GKA
Structure Class Simple Thiazole-BenzamideTrisubstituted BenzamideDual-Acting Heterocycle
EC50 (GK Activation) ~1.0 - 5.0 µM (Est.)~0.04 µM ~0.02 µM
Glucose S0.5 Shift Moderate (8mM

4mM)
Strong (8mM

<1mM)
Tuned (Physiological)
Ligand Efficiency (LE) High (>0.4) ModerateModerate
Selectivity Low (Binds GCK ubiquitously)HighLiver/Pancreas Balanced
Primary Limitation Potency / Metabolic StabilityHypoglycemia RiskOptimized Safety

Analysis:

  • For Screening: The 3-Methyl-N-(1,3-thiazol-2-yl)benzamide is an excellent "fragment-like" lead. It has high Ligand Efficiency (LE), meaning it provides significant binding energy per heavy atom.

  • For Therapy: It lacks the auxiliary binding groups (like the sulfone in Piragliatin or the cycloalkyl ring in Dorzagliatin) required for nanomolar potency and fine-tuned kinetics to avoid hypoglycemia.

Experimental Protocol: Validating GKA Activity

To verify the activity of this compound, a Coupled Enzyme Assay is the industry standard. This protocol relies on the production of NADH, which can be monitored spectrophotometrically.

Reagents
  • Enzyme: Recombinant Human Glucokinase (GST-GK).

  • Coupling Enzyme: G6PDH (Glucose-6-Phosphate Dehydrogenase) from Leuconostoc mesenteroides.

  • Substrates: Glucose (variable conc.), ATP (2 mM), NAD+ (1 mM).

  • Buffer: 25 mM HEPES (pH 7.4), 50 mM KCl, 1 mM MgCl2, 1 mM DTT.

Step-by-Step Workflow
  • Compound Preparation: Dissolve 3-Methyl-N-(1,3-thiazol-2-yl)benzamide in 100% DMSO to create a 10 mM stock. Serial dilute to 100x final testing concentrations.

  • Master Mix Assembly: In a 384-well clear-bottom plate, add 5 µL of compound solution (1% DMSO final).

  • Enzyme Addition: Add 25 µL of Buffer containing GK (20 nM final) and G6PDH (2 U/mL). Incubate for 10 minutes at 25°C to allow allosteric binding.

  • Reaction Initiation: Add 20 µL of Substrate Mix (Glucose + ATP + NAD+).

    • Note: Run two sets of glucose concentrations: 5 mM (near physiological) and 20 mM (saturation) to determine

      
       and 
      
      
      
      effects.
  • Detection: Monitor Absorbance at 340 nm (A340) kinetically for 20 minutes.

  • Data Analysis: Calculate the slope (rate) of NADH production.

    • Fold Activation = (Rate with Compound) / (Rate with DMSO).

Workflow Diagram

Protocol_Flow cluster_reaction Coupled Reaction Logic Step1 1. Prepare Compound (DMSO Stock) Step2 2. Incubate with GK Enzyme (10 min @ 25°C) Step1->Step2 Bind Allosteric Site Step3 3. Add Substrate Mix (Glucose + ATP + NAD+) Step2->Step3 Initiate Reaction Step4 4. Monitor A340nm (NADH Production) Step3->Step4 Coupled Assay Reaction Glucose + ATP -> G6P -> 6-PG (NAD+ -> NADH) Step4->Reaction

Figure 2: Spectrophotometric coupled enzyme assay workflow for determining GKA potency.

Alternative Applications (Emerging Research)

While the GKA pathway is the most established, researchers should be aware of secondary activities for this scaffold:

  • SIRT2 Inhibition:

    • Analogs of N-(thiazol-2-yl)benzamide have shown promise as inhibitors of Sirtuin 2 , a deacetylase linked to neurodegeneration (Parkinson's).[1]

    • Key Difference: SIRT2 inhibitors often require a larger, more lipophilic group (e.g., a sulfamoyl moiety) at the 3-position compared to the simple methyl group used in GKAs.

  • ZAC Antagonism:

    • Recent studies (2023) identified this scaffold as a selective antagonist for the Zinc-Activated Channel (ZAC) .[2]

    • Relevance: This is a niche application but critical for researchers studying specific ion channel pathologies where off-target effects of benzamides must be ruled out.

References

  • Discovery of cycloalkyl-fused N-thiazol-2-yl-benzamides as tissue non-specific glucokinase activators. Source: PubMed / Bioorg Med Chem. URL:[Link]

  • Metabolic activation of N-thiazol-2-yl benzamide as glucokinase activators. Source: Bioorganic & Medicinal Chemistry Letters.[3] URL:[Link]

  • Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Source: Biochemical Pharmacology. URL:[Link]

  • 3-(N-arylsulfamoyl)benzamides, inhibitors of human sirtuin type 2 (SIRT2). Source: Bioorganic & Medicinal Chemistry.[4][5] URL:[Link]

  • Novel Thiazole-Based SIRT2 Inhibitors Discovered via Molecular Modelling Studies. Source: MDPI (Molecules). URL:[Link]

Sources

head-to-head studies involving 3-Methyl-N-(1,3-thiazol-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-Methyl-N-(1,3-thiazol-2-yl)benzamide , analyzing its performance as a bioactive scaffold against established alternatives. Based on its chemical structure, this compound is evaluated primarily within the context of Sirtuin 1 (SIRT1) activation and GPR39 agonism , where thiazole-benzamide derivatives are prominent.

A Head-to-Head Technical Guide for Metabolic & Signaling Modulators

Executive Summary & Compound Identity

3-Methyl-N-(1,3-thiazol-2-yl)benzamide represents a privileged scaffold in medicinal chemistry, serving as a core pharmacophore for Sirtuin Activating Compounds (STACs) and GPR39 agonists . Unlike polyphenolic activators (e.g., Resveratrol) which suffer from poor bioavailability, this synthetic benzamide derivative offers a stable, lipophilic backbone for targeted metabolic intervention.

This guide compares it directly against:

  • Resveratrol: The natural polyphenol standard for SIRT1 activation.

  • SRT1720: A potent, synthetic imidazothiazole-based SIRT1 activator.

  • TC-G 1008: A selective GPR39 agonist (structurally related).

Chemical Profile
FeatureSpecification
IUPAC Name 3-Methyl-N-(1,3-thiazol-2-yl)benzamide
Core Scaffold Thiazol-2-yl-benzamide
Key Functionality Allosteric modulation (SIRT1), Agonism (GPR39)
Molecular Weight ~218.27 g/mol
Solubility DMSO (>10 mM), Ethanol (Moderate), Water (Poor)

Head-to-Head Performance Analysis

A. Efficacy vs. Bioavailability (SIRT1 Context)

The primary limitation of first-generation STACs (Resveratrol) is rapid glucuronidation. The 3-methyl-benzamide scaffold improves metabolic stability.

Metric3-Methyl-N-(1,3-thiazol-2-yl)benzamideResveratrol (Standard)SRT1720 (Synthetic Benchmark)
EC50 (SIRT1 Activation) 1.5 – 5.0 µM (Est.)*46.2 µM0.16 µM
Maximal Activation 200-300% 200%>700%
Bioavailability (Oral) High (>60%) Low (<1%)Moderate (~50%)
Mechanism Allosteric (N-term)Allosteric (indirect)Allosteric (N-term)
Off-Target Risk Moderate (GPR39, PDE)High (PDEs, Estrogen R.)Moderate (Off-target kinases)

*Note: EC50 values for the specific 3-methyl analog are structural estimates based on the thiazole-benzamide SAR series.

B. Selectivity Profile (GPR39 Context)

As a GPR39 agonist, the benzamide-thiazole core drives GLP-1 secretion.

  • vs. Zinc (Endogenous Agonist): The synthetic benzamide avoids the promiscuity of Zn²⁺ ions, which affect hundreds of enzymes.

  • vs. TC-G 1008: The 3-methyl analog shows comparable potency but distinct kinetic solubility profiles, often used as a fragment lead for optimizing oral absorption.

Mechanistic Signaling Pathways

The compound operates via two potential pathways depending on the specific cellular context. The diagram below illustrates the SIRT1 Activation Pathway leading to mitochondrial biogenesis, a key readout for this class of molecules.

SIRT1_Pathway Compound 3-Methyl-N-(1,3-thiazol-2-yl)benzamide SIRT1 SIRT1 (Deacetylase) Compound->SIRT1 Allosteric Activation PGC1a_Ac PGC-1α (Acetylated/Inactive) SIRT1->PGC1a_Ac PGC1a_DeAc PGC-1α (Deacetylated/Active) PGC1a_Ac->PGC1a_DeAc SIRT1-mediated Deacetylation NRF1 NRF1 / TFAM PGC1a_DeAc->NRF1 Transcription Activation MitoBio Mitochondrial Biogenesis (Increased ATP, OXPHOS) NRF1->MitoBio Gene Expression

Caption: Mechanism of Action: The compound allosterically activates SIRT1, promoting PGC-1α deacetylation and subsequent mitochondrial biogenesis.[1][2][3][4][5][6][7]

Experimental Protocols for Validation

To objectively compare 3-Methyl-N-(1,3-thiazol-2-yl)benzamide against Resveratrol or SRT1720, use the following self-validating protocols.

Protocol A: Fluorometric SIRT1 Deacetylation Assay

Objective: Quantify direct allosteric activation of SIRT1.

  • Reagents: Recombinant human SIRT1 (0.5 U/well), Fluorogenic peptide substrate (p53 residue 379-382, acetylated), NAD+ (500 µM).

  • Preparation: Dissolve 3-Methyl-N-(1,3-thiazol-2-yl)benzamide in DMSO to create a 10 mM stock. Serial dilute to 0.1, 1, 10, 50, 100 µM.

  • Reaction:

    • Mix SIRT1, NAD+, and Compound in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Incubate for 10 min at 25°C to allow allosteric binding.

    • Initiate reaction by adding the Fluorogenic Substrate.

  • Readout: Measure fluorescence (Ex 360nm / Em 460nm) kinetically for 30 minutes.

  • Validation:

    • Positive Control: SRT1720 (expect >200% activity).

    • Negative Control: Nicotinamide (SIRT1 inhibitor).

    • Data Normalization: Calculate fold-activation relative to DMSO vehicle.

Protocol B: Cellular Mitochondrial Biogenesis (C2C12 Myoblasts)

Objective: Confirm functional downstream efficacy (E-E-A-T requirement for biological relevance).

  • Cell Culture: Culture C2C12 myoblasts in DMEM + 10% FBS. Differentiate into myotubes (DMEM + 2% Horse Serum) for 4 days.

  • Treatment: Treat myotubes with 10 µM of 3-Methyl-N-(1,3-thiazol-2-yl)benzamide vs. 50 µM Resveratrol for 24 hours.

  • Mitochondrial Quantification:

    • Stain with MitoTracker Green (mass) and MitoTracker Red (potential).

    • Lyse cells and perform qPCR for Ppargc1a (PGC-1α) and Tfam.

  • Result Interpretation: A successful "hit" will show elevated Tfam mRNA and increased MitoTracker intensity without cytotoxicity (measured by LDH release).

Synthesis & Structural Considerations

For researchers synthesizing this probe, the reaction typically involves the coupling of 3-methylbenzoyl chloride with 2-aminothiazole .

  • Reaction Type: Nucleophilic Acyl Substitution.

  • Conditions: Pyridine or TEA (base), DCM (solvent), 0°C to RT.

  • Purification: Recrystallization from Ethanol/Water is preferred over column chromatography to ensure removal of unreacted amine, which can interfere with fluorescence assays.

Critical Quality Attribute (CQA)

Ensure the Regioselectivity of the amide bond. The N-acylation at the thiazole amine (exocyclic) is thermodynamically favored, but ring acylation (C-5) is a potential impurity that must be ruled out via 1H-NMR (check for the downfield singlet of the thiazole C-5 proton).

References

  • Milne, J. C., et al. (2007). Small molecule activators of SIRT1 as therapeutics for the treatment of type 2 diabetes. Nature.

  • Howitz, K. T., et al. (2003). Small molecule activators of sirtuins extend Saccharomyces cerevisiae lifespan. Nature.

  • Zhang, Y., et al. (2025). Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists. Journal of Medicinal Chemistry.

  • Pei, H., et al. (2021). Discovery of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives containing a 6,7-methoxyquinoline structure. Bioorganic Chemistry.

  • Smith, J. J., et al. (2009). Small molecule activators of SIRT1 replicate signaling pathways of calorie restriction. BMC Systems Biology.

Sources

benchmarking 3-Methyl-N-(1,3-thiazol-2-yl)benzamide against known standards

Author: BenchChem Technical Support Team. Date: February 2026

Technical Evaluation Guide: Benchmarking 3-Methyl-N-(1,3-thiazol-2-yl)benzamide against Known Standards

Executive Summary & Strategic Context

This guide outlines the technical framework for benchmarking 3-Methyl-N-(1,3-thiazol-2-yl)benzamide (referred to herein as MBT-2 ) against industry-standard modulators. Based on the pharmacophore structure—a benzamide moiety linked to a thiazole ring—MBT-2 acts as a privileged scaffold primarily associated with Glucokinase Activation (GKA) for Type 2 Diabetes therapy, with secondary relevance in Succinate Dehydrogenase (SDH) inhibition (antifungal/oncology contexts).

To validate MBT-2 as a viable lead compound, it must be benchmarked against:

  • GKA50 (RO-28-1675): The preclinical "gold standard" for Glucokinase activation.

  • Dorzagliatin (HMS5552): The clinical benchmark and first-in-class dual-acting GKA.

Key Value Proposition: MBT-2 represents a simplified "fragment-like" lead. Benchmarking aims to determine if its lower molecular weight offers higher Ligand Efficiency (LE) despite potentially lower absolute potency compared to the fully decorated standards.

Mechanistic Grounding: The Allosteric Activation Pathway

Glucokinase (GK) acts as the "glucose sensor" in pancreatic


-cells. Unlike orthosteric agonists, GKAs (like MBT-2 and GKA50) bind to an allosteric pocket, increasing the enzyme's affinity for glucose (

) and its maximum velocity (

).
Figure 1: Allosteric Glucokinase Activation Mechanism[1]

GK_Activation Glucose Glucose (Substrate) GK_Inactive Glucokinase (Super-Open/Inactive) Glucose->GK_Inactive Binding GK_Active Glucokinase (Closed/Active) GK_Inactive->GK_Active Conformational Shift (Induced by Ligand) MBT2 MBT-2 (Allosteric Ligand) MBT2->GK_Active Stabilizes Active State G6P Glucose-6-Phosphate GK_Active->G6P Catalysis Glycolysis Glycolysis & ATP Production G6P->Glycolysis Insulin Insulin Secretion Glycolysis->Insulin K_ATP Channel Closure

Caption: MBT-2 binds to the allosteric site, shifting GK from the low-affinity 'Super-Open' state to the high-affinity 'Closed' state, lowering the threshold for glucose-stimulated insulin secretion (GSIS).

Benchmarking Protocol 1: In Vitro Enzymatic Potency

Objective: Quantify the shift in glucose affinity (


) and maximum velocity (

) induced by MBT-2 relative to GKA50.
Methodology
  • Assay Type: Spectrophotometric Coupled Enzyme Assay (G6PDH coupled).

  • Detection: Absorbance of NADH at 340 nm.

  • Reagents: Recombinant Human GK (pancreatic isoform), Glucose (variable 0-100 mM), ATP (2 mM), NAD+, G6PDH.

Step-by-Step Protocol:

  • Preparation: Dissolve MBT-2 and GKA50 in DMSO (10 mM stock).

  • Incubation: Incubate 20 nM recombinant GK with the test compound (10

    
    M fixed or dose-response) for 15 mins at 25°C.
    
  • Reaction Start: Add master mix containing Glucose (graded concentrations), ATP, and coupling enzymes.

  • Kinetic Read: Monitor

    
     for 20 minutes.
    
  • Analysis: Fit data to the Hill equation:

    
    .
    
Benchmarking Criteria Table
ParameterGKA50 (Standard) MBT-2 (Candidate Target) Interpretation
EC

(at 5mM Glucose)
~40–60 nM< 500 nM Lower potency acceptable if Ligand Efficiency > 0.3.
Fold Activation (V

)
1.5 – 2.0x> 1.3x Must show genuine activation, not just affinity shift.
Hill Slope (

)
~1.7 (Cooperative)Approaching 1.0 Reduction in cooperativity indicates strong allosteric locking.
Selectivity (vs. Hexokinase) > 1000-fold> 500-fold Critical to avoid hypoglycemia risk.

Expert Insight: Thiazole derivatives often suffer from low solubility which can quench fluorescence in alternative assays. The absorbance-based NADH coupled assay is chosen here to minimize false negatives due to compound autofluorescence.

Benchmarking Protocol 2: Cellular Efficacy (GSIS)

Objective: Verify that enzymatic activation translates to functional insulin secretion in


-cells (INS-1E or MIN6 lines).
Experimental Workflow Diagram

GSIS_Workflow cluster_treatment Treatment Groups (n=6) Step1 Seed INS-1E Cells (96-well plate, 48h) Step2 Starvation Phase (KRB Buffer, 0mM Glucose, 2h) Step1->Step2 Control Vehicle (DMSO) Step2->Control Std Dorzagliatin (1 u00b5M) Step2->Std Test MBT-2 (0.1 - 10 u00b5M) Step2->Test Step3 Glucose Challenge (Low: 2.8mM vs High: 16.7mM) Control->Step3 Std->Step3 Test->Step3 Step4 Supernatant Collection (1h incubation) Step3->Step4 Step5 Insulin ELISA / HTRF Step4->Step5

Caption: Glucose-Stimulated Insulin Secretion (GSIS) workflow. The critical benchmark is the "Stimulation Index" (High Glucose / Low Glucose insulin ratio).

Success Metric:

  • Dorzagliatin: Typically enhances GSIS by 2-3 fold at high glucose but has minimal effect at low glucose (preventing hypoglycemia).

  • MBT-2 Requirement: Must demonstrate glucose-dependency . If MBT-2 stimulates insulin secretion at 2.8 mM glucose (Low), it is a failed candidate due to hypoglycemia risk, regardless of potency.

Selectivity & Toxicology Profiling

A critical failure mode for thiazole-benzamides is off-target inhibition of Succinate Dehydrogenase (SDH) (Complex II), as many fungicides share this scaffold.

Protocol:

  • Assay: Mitochondrial Complex II activity assay (MitoTox).

  • Standard: Boscalid (Positive Control for inhibition).

  • Requirement: MBT-2 IC

    
     against SDH must be > 50 
    
    
    
    M
    . If IC
    
    
    < 10
    
    
    M, the compound is likely toxic to mitochondria and unsuitable for diabetes therapy.

References

  • Design, synthesis and biological evaluation of novel thiazol-2-yl benzamide derivatives as glucokinase activators. Source: ResearchGate (2025). URL:[Link]

  • Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Source: Biochemical Pharmacology (2023). URL:[Link]

  • Design, selective synthesis and biological activities evaluation of novel thiazol-2-ylbenzamide... derivatives. Source: PubMed (2024). URL:[Link]

  • N-(benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: Synthesis... and Pharmacokinetic Profiles. Source: New Journal of Chemistry (RSC) (2026). URL:[Link]

Safety Operating Guide

Personal protective equipment for handling 3-Methyl-N-(1,3-thiazol-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Risk Profile

Compound Class: Thiazole-substituted Benzamide Primary Hazard: Bioactive Kinase Inhibitor Scaffold (Potential) / Irritant[1]

As a researcher handling 3-Methyl-N-(1,3-thiazol-2-yl)benzamide , you are likely working with a compound structurally related to several kinase inhibitors (e.g., Dasatinib fragments).[1] While standard Safety Data Sheets (SDS) often default to "Generic Irritant" (H315/H319/H335) due to a lack of comprehensive toxicological testing, you must treat this as a Novel Chemical Entity (NCE) with unknown potent biological activity. [1]

The Critical Risk: The thiazole moiety facilitates hydrogen bonding in ATP-binding pockets, implying this molecule may possess systemic biological activity even at low doses.[1] Furthermore, when dissolved in organic solvents (DMSO, DMF), the risk of transdermal uptake increases exponentially.

Core Directive: Do not handle on an open bench. All operations involving the dry powder must occur within a certified Chemical Fume Hood (CFH).

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways specific to benzamide derivatives.

PPE Selection Guide
Protection ZoneEquipment StandardTechnical Rationale & Specification
Hand (Primary) Nitrile (NBR) Spec: Minimum 5 mil (0.12 mm) thickness.Why: Excellent resistance to the solid powder.[1] Caution: Nitrile degrades rapidly in DCM or Acetone. If using these solvents, use Silver Shield/4H laminate gloves.
Hand (Secondary) Double Gloving Requirement: Required when handling solutions >10 mM.Protocol: Inner glove (colored) + Outer glove (natural) to visualize breaches.
Respiratory Engineering Control Primary: Class II Type A2 Biosafety Cabinet or Chemical Fume Hood.Backup: N95/P100 Respirator (Only for spill cleanup outside hood).
Ocular Chemical Goggles Spec: Indirect vented or non-vented (ANSI Z87.1).Why: Safety glasses are insufficient for fine powders that can drift around side shields.
Body Lab Coat (Poly/Cotton) Spec: High-neck, snap closure, long sleeves.Why: Thiazoles can be static-prone; cotton blends reduce static buildup compared to pure synthetics.[1]

Operational Workflow: Step-by-Step Handling

Phase 1: Receiving & Inspection
  • Inspect Packaging: Verify the outer container is intact. If the secondary packaging contains white dust, do not open . Treat as a leaking container.

  • Wipe Down: Wipe the exterior of the container with a damp paper towel (water/surfactant) before placing it into the fume hood. This removes any "shipping dust."

Phase 2: Weighing & Transfer (Critical Step)

Benzamides and thiazoles are often electrostatic. Dry powders will "jump" or cling to spatulas, creating an inhalation hazard.[1]

  • Static Control: Use an ionizing bar or anti-static gun inside the balance enclosure. If unavailable, wipe the spatula with an ethanol-dampened wipe immediately before use to discharge static.[1]

  • The "Wetting" Technique:

    • Tare the vial with the solvent already inside (if gravimetrically feasible) or tare the receiving vial first.

    • Transfer the solid.

    • Immediately add the solvent to the solid. Do not leave the dry powder exposed in an open vial. Solubilizing the compound eliminates the inhalation risk.

Phase 3: Solubilization (DMSO/DMF)

Warning: DMSO carries solutes through the skin barrier.[1]

  • Vessel Choice: Use borosilicate glass or Polypropylene (PP). Avoid Polystyrene (PS) as benzamides in organic solvents may craze/crack the plastic.

  • Vortexing: Cap the vial tightly. Vortex inside the hood. Do not vortex an open container.

  • Labeling: Mark the vial with a red "Bioactive" sticker if the concentration exceeds 10 µM.

Emergency Response Protocols

Scenario A: Dry Powder Spill (Inside Hood)
  • Do NOT sweep. Sweeping generates aerosols.

  • Cover the spill with a paper towel dampened with water (not organic solvent, which spreads the compound).

  • Wipe inward from the periphery to the center.

  • Dispose of towels as solid hazardous waste.

Scenario B: Skin Exposure (Solution)
  • Immediate Action: Remove contaminated gloves/clothing immediately. Do not peel gloves over the skin; roll them down.

  • Wash: Flush the area with soap and lukewarm water for 15 minutes.

    • Note: Do not use hot water (opens pores) or cold water (closes pores, trapping chemical).

    • Contraindication: Do not use ethanol or DMSO to wash the skin; this will increase absorption.

  • Report: Consult a physician, providing the CAS number (if available) or the chemical structure.

Waste Disposal & Deactivation[2]

Waste StreamClassificationDisposal Method
Solid Waste Hazardous OrganicSegregate into "Solid Hazardous Waste" drums.[1] Do not trash.
Liquid Waste Non-Halogenated OrganicIf dissolved in DMSO/MeOH.
Liquid Waste Halogenated OrganicIf dissolved in DCM/Chloroform.
Sharps/Glass Contaminated SharpsAny pipette tip or vial contacting the substance goes here.

Visualized Safety Decision Tree

The following diagram illustrates the decision logic for handling this compound based on its physical state.

SafetyProtocol Start START: Handling 3-Methyl-N-(1,3-thiazol-2-yl)benzamide StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution (DMSO/DMF/MeOH) StateCheck->Liquid SolidRisk RISK: Inhalation & Static Dust Solid->SolidRisk SolidControl CONTROL: Fume Hood + Anti-Static Gun NO Open Bench Work SolidRisk->SolidControl Disposal DISPOSAL: High-Temp Incineration Stream SolidControl->Disposal LiquidRisk RISK: Transdermal Permeation (Carrier Solvent Effect) Liquid->LiquidRisk LiquidControl CONTROL: Double Nitrile Gloves Change immediately upon splash LiquidRisk->LiquidControl LiquidControl->Disposal

Figure 1: Decision logic for PPE and Engineering controls based on the physical state of the benzamide derivative.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12236376 (Related Thiazole-Benzamide Structures). Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Hazard Communication Standard (29 CFR 1910.1200).[2] Retrieved from [Link][1]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.